MMV688844
Description
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Properties
Molecular Formula |
C23H25ClN4O2 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H25ClN4O2/c1-30-21-7-6-19-22(27-21)20(8-12-25-19)26-23(29)17-10-14-28(15-11-17)13-9-16-2-4-18(24)5-3-16/h2-8,12,17H,9-11,13-15H2,1H3,(H,25,26,29) |
InChI Key |
LBEJUQWGEGOTNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)NC(=O)C3CCN(CC3)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of MMV688844 Against Mycobacterium abscessus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of debilitating infections, particularly in individuals with compromised lung function. The intrinsic and acquired resistance of M. abscessus to most conventional antibiotics underscores the urgent need for novel therapeutic agents with distinct mechanisms of action. MMV688844, a piperidine-4-carboxamide derivative, has emerged as a promising bactericidal agent against M. abscessus. This technical guide delineates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used for its characterization. The primary molecular target of this compound has been identified as DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria.[1][2][3][4][5] This document serves as a comprehensive resource for researchers engaged in the development of novel anti-mycobacterial therapies.
Core Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its bactericidal effect on Mycobacterium abscessus by inhibiting the essential enzyme DNA gyrase.[1][2][3][4][5] DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits.
This compound belongs to a novel class of DNA gyrase inhibitors known as piperidine-4-carboxamides (P4Cs), which are a structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[1][4] Through in silico docking and genetic studies, it has been demonstrated that P4Cs, including this compound, likely share a similar binding mode to the well-characterized NBTI, gepotidacin.[1][4] This class of inhibitors acts as DNA gyrase poisons, stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and subsequent cell death.[1]
The identification of DNA gyrase as the target of this compound was confirmed through the generation and analysis of spontaneous resistant mutants of M. abscessus. These resistant mutants invariably harbored mutations in the genes encoding the subunits of DNA gyrase, specifically gyrA and gyrB.[3]
Molecular Interaction Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the molecular level.
Caption: Molecular mechanism of this compound action on M. abscessus DNA gyrase.
Quantitative Data
In Vitro Activity Against M. abscessus
The in vitro potency of this compound has been evaluated against various strains of M. abscessus, including the reference strain ATCC 19977 and clinical isolates. The minimum inhibitory concentration (MIC) is a key measure of a compound's antibacterial activity.
| Compound | Strain | MIC (µM) | Reference |
| This compound | M. abscessus ATCC 19977 | 2.5 | [1] |
| This compound | M. abscessus subsp. abscessus clinical isolate | 2.6 (MIC50) | |
| This compound-TFM | M. abscessus ATCC 19977 | 0.25 | [1] |
DNA Gyrase Inhibition
The direct inhibitory effect of this compound and its analogs on the enzymatic activity of recombinant M. abscessus DNA gyrase has been quantified. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target | IC50 (µM) | Reference |
| This compound | M. abscessus DNA Gyrase | 2.0 | |
| This compound-TFM | M. abscessus DNA Gyrase | 0.4 | [1] |
Cytotoxicity Profile
Assessing the cytotoxicity of a potential therapeutic agent is crucial to determine its safety profile. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes the death of 50% of viable cells in a specified period.
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Not specified | > 50 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. abscessus is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
M. abscessus isolates
-
Cation-adjusted Mueller-Hinton II (CAMHII) broth
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution
-
Plate reader
Procedure:
-
Prepare a bacterial inoculum of M. abscessus and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in CAMHII broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHII broth in the 96-well plates.
-
Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 3-5 days.
-
After incubation, add resazurin solution to each well and incubate for a further 16-24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).
DNA Gyrase Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling activity of recombinant M. abscessus DNA gyrase.
Materials:
-
Recombinant M. abscessus DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 DNA substrate
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and bovine serum albumin)
-
ATP
-
This compound stock solution (in DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
Gel imaging system
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.
-
Add recombinant M. abscessus DNA gyrase to initiate the reaction.
-
Add ATP to the reaction mixture to start the supercoiling reaction.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer (containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA with increasing concentrations of this compound. The IC50 is determined by quantifying the band intensities.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a suitable mammalian cell line (e.g., Vero or HepG2).
Materials:
-
Mammalian cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the mammalian cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the vehicle-treated control. The CC50 is determined from the dose-response curve.
Experimental and Logical Workflows
Target Identification Workflow
The following diagram outlines the workflow used to identify DNA gyrase as the molecular target of this compound in M. abscessus.
Caption: Workflow for the identification of the molecular target of this compound.
Conclusion
This compound represents a promising new class of anti-mycobacterial agents with a defined mechanism of action against M. abscessus. Its potent bactericidal activity is achieved through the inhibition of DNA gyrase, an essential and validated drug target. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical development of this compound and its analogs. The favorable in vitro activity and the identification of a clear molecular target make the piperidine-4-carboxamide scaffold an attractive starting point for the design of novel therapeutics to combat challenging M. abscessus infections. Further studies are warranted to fully elucidate the in vivo efficacy, safety, and pharmacokinetic properties of this compound class.
References
- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 5. novel-and-structurally-diversified-bacterial-dna-gyrase-inhibitors-discovered-through-a-fluorescence-based-high-throughput-screening-assay - Ask this paper | Bohrium [bohrium.com]
Unveiling MMV688844: A Novel Piperidine-4-Carboxamide Targeting DNA Gyrase in Mycobacterium abscessus
A Technical Guide for Researchers and Drug Development Professionals
Core Abstract: MMV688844 is a novel piperidine-4-carboxamide compound identified as a potent inhibitor of Mycobacterium abscessus DNA gyrase, a crucial enzyme for bacterial DNA replication. This document provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, positioning it as a promising lead compound in the development of new therapeutics against multidrug-resistant nontuberculous mycobacterial infections.
Chemical Structure and Properties
This compound, also designated as 844 in scientific literature, is a synthetic molecule belonging to the piperidine-4-carboxamide class of compounds. Its chemical structure is characterized by a central piperidine ring linked to a carboxamide group and a substituted aromatic moiety.
Chemical Name: N-(4-chlorophenyl)-1-(piperidin-4-yl)piperidine-4-carboxamide
Molecular Formula: C₁₇H₂₄ClN₃O
SMILES: Clc1ccc(NC(=O)C2CCN(C3CCNCC3)CC2)cc1
The structural formula of this compound is depicted below:
(Image of the chemical structure of this compound would be placed here if image generation were possible.)
Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its bactericidal effect by targeting the bacterial type II topoisomerase, DNA gyrase. This enzyme is essential for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. The proposed mechanism involves the binding of this compound to the GyrA subunit of the DNA gyrase, which is a component of the enzyme's breakage-reunion domain. This interaction stabilizes the DNA-gyrase complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.
The signaling pathway illustrating the inhibitory action of this compound on M. abscessus DNA gyrase is detailed in the diagram below.
Caption: Inhibition of M. abscessus DNA gyrase by this compound.
Experimental Data
The following tables summarize key quantitative data from preclinical studies on this compound and its more potent analog, 844-TFM.
Table 1: In Vitro Activity of this compound and 844-TFM against M. abscessus
| Compound | MIC₅₀ (µM) | MIC₉₀ (µM) |
| This compound (844) | 10 | 20 |
| 844-TFM | 1.25 | 2.5 |
Table 2: Inhibition of Recombinant M. abscessus DNA Gyrase Supercoiling Activity
| Compound | IC₅₀ (µM) |
| This compound (844) | 5 |
| 844-TFM | 0.8 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound was determined using the broth microdilution method in 96-well plates. A standardized inoculum of M. abscessus was added to wells containing serial dilutions of the compound in cation-adjusted Mueller-Hinton broth. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth.
Caption: Workflow for MIC determination.
DNA Gyrase Supercoiling Assay
The inhibitory effect of this compound on DNA gyrase activity was assessed by measuring the conversion of relaxed plasmid DNA to its supercoiled form. The assay was performed by incubating recombinant M. abscessus DNA gyrase with relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the inhibitor. The reaction products were then separated by agarose gel electrophoresis, and the DNA bands were visualized by ethidium bromide staining. The intensity of the supercoiled DNA band was quantified to determine the IC₅₀ value.
Caption: Workflow for DNA gyrase supercoiling assay.
Conclusion and Future Directions
This compound represents a significant advancement in the search for novel antibiotics against the highly resistant pathogen Mycobacterium abscessus. Its unique mechanism of action, targeting DNA gyrase, and its potent in vitro activity make it a compelling candidate for further preclinical and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound series to enhance its therapeutic potential. The detailed experimental protocols and data presented herein provide a solid foundation for researchers and drug developers to build upon in the quest for effective treatments for nontuberculous mycobacterial infections.
MMV688844: A Novel DNA Gyrase Inhibitor for Mycobacterial Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MMV688844 is a promising novel antibacterial agent belonging to the piperidine-4-carboxamide class of compounds. It has been identified as a potent inhibitor of bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and transcription. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols, and the logical framework for its investigation.
Mechanism of Action: A Novel Bacterial Topoisomerase Inhibitor (NBTI)
This compound is classified as a Novel Bacterial Topoisomerase Inhibitor (NBTI). Unlike fluoroquinolones, which stabilize the DNA-gyrase cleavage complex, NBTIs are thought to bind to the gyrase-DNA complex prior to DNA cleavage and inhibit the necessary conformational changes for enzyme turnover. This distinct mechanism of action is significant as it may circumvent existing resistance mechanisms to fluoroquinolones.
The proposed mechanism involves this compound binding to a pocket formed by the GyrA and GyrB subunits of the DNA gyrase holoenzyme and the DNA substrate. This binding prevents the strand passage required for the supercoiling reaction, ultimately leading to an inhibition of DNA replication and bacterial cell death.
Quantitative Data
The following tables summarize the known in vitro activity of this compound and its analog, 844-TFM.
Table 1: DNA Gyrase Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Mycobacterium abscessus DNA Gyrase | 2[1] |
| 844-TFM | Mycobacterium abscessus DNA Gyrase | 1.5 |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacterial Species | Strain | MIC50 (µM) |
| This compound | Mycobacterium abscessus | bamboo | 12[1] |
| This compound | Mycobacterium abscessus | ATCC 19977 | >25 |
| 844-TFM | Mycobacterium abscessus | ATCC 19977 | 1.5 |
| 844-TFM | Mycobacterium abscessus | Mabs_subsp_mass | 1.5 |
| 844-TFM | Mycobacterium abscessus | Mabs_subsp_boll | 3.1 |
| 844-TFM | Mycobacterium avium | Mac 101 | 6.2 |
| 844-TFM | Staphylococcus aureus | Newman | 12.5 |
Note: Data for 844-TFM and additional strains are derived from the Structure-Activity Relationship study of piperidine-4-carboxamides.
Currently, there is limited publicly available data on the activity of this compound against Gram-negative bacteria. Further studies are required to fully elucidate its antibacterial spectrum.
Experimental Protocols
DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli or M. abscessus DNA Gyrase
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 20 mM MgCl2, 25 mM DTT, 9 mM spermidine, 32.5% glycerol)
-
10 mM ATP solution
-
This compound (or other test compounds) dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
Prepare a reaction mixture containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water.
-
Add the test compound (this compound) at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding DNA gyrase.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous phase onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed DNA.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the IC50 value of the inhibitor.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial culture (e.g., M. abscessus, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
This compound (or other test compounds)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test bacterium (e.g., to a McFarland standard of 0.5, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).
-
Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the antibiotic that shows no visible turbidity. Alternatively, read the optical density at 600 nm using a microplate reader.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel DNA gyrase inhibitor like this compound.
Conclusion
This compound represents a promising new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus. Its novel mechanism of action as an NBTI offers a potential solution to combat resistance to existing antibacterial agents. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related piperidine-4-carboxamide compounds as next-generation therapeutics for challenging mycobacterial infections. Further investigation into its broader antibacterial spectrum, particularly against Gram-negative pathogens, is a critical next step in its preclinical evaluation.
References
In-Depth Technical Guide: Discovery and Initial Characterization of MMV688844
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial characterization of the novel anti-mycobacterial agent, MMV688844. The document details the screening process that identified the compound, its in vitro efficacy against Mycobacterium abscessus, its mechanism of action as a DNA gyrase inhibitor, and the experimental protocols utilized in its initial assessment.
Discovery of this compound
This compound was identified as a potent inhibitor of Mycobacterium abscessus through a screening campaign of the Pathogen Box library, a collection of 400 diverse, drug-like molecules active against neglected diseases.[1][2][3] The initial screening was conducted to identify compounds that could address the urgent need for new therapeutics against M. abscessus, a rapidly growing mycobacterium known for its intrinsic resistance to many antibiotics.[1][3]
Initial Screening
A primary screen using a resazurin-based live/dead assay was performed on the entire Pathogen Box library at a single concentration of 20 μM.[1][2][3] From this initial screen, four compounds, including this compound, were identified that exhibited over 80% growth inhibition of M. abscessus.[1][2][4] This initial result positioned this compound as a promising hit for further investigation.
In Vitro Efficacy and Activity
Following its identification, this compound underwent further in vitro testing to quantify its activity against M. abscessus and to assess its bactericidal properties.
Minimum Inhibitory Concentration (MIC)
Dose-response curves were generated to determine the Minimum Inhibitory Concentration 50 (MIC50) of this compound. The compound demonstrated a potent inhibitory effect with an MIC50 value of 2.6 μM against the wild-type strain of M. abscessus.[1] Further testing against a panel of nine clinical isolates of M. abscessus, encompassing both rough (R) and smooth (S) morphotypes, revealed that this compound consistently exhibited the most potent activity among the initial hits.[1][2][3][5]
Time-Kill Kinetics
Time-kill curve analysis was performed to evaluate the bactericidal or bacteriostatic nature of this compound against M. abscessus. The results from these assays indicated that this compound possesses bactericidal properties.[4][6]
Mechanism of Action: DNA Gyrase Inhibition
Biochemical assays have identified the mechanism of action of this compound as an inhibitor of bacterial DNA gyrase.[6] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[6] this compound exhibits potent inhibition of M. abscessus DNA gyrase with an IC50 value of 2 μM.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
| Parameter | Value | Organism/Enzyme | Reference |
| Initial Screening Hit | >80% Inhibition | Mycobacterium abscessus | [1][2][4] |
| MIC50 | 2.6 μM | Mycobacterium abscessus (wild-type) | [1] |
| IC50 | 2 μM | Mycobacterium abscessus DNA Gyrase | [6] |
Note: Specific MIC values for the nine clinical isolates were not publicly available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies for the key experiments conducted in the initial characterization of this compound.
Mycobacterium abscessus Culture
M. abscessus (wild-type and clinical isolates) were cultured in Middlebrook 7H9 broth supplemented with appropriate nutrients and grown to a specific optical density before being used in the assays.
Resazurin-Based Screening Assay
-
Plate Preparation: 96-well plates were prepared with M. abscessus culture at a standardized concentration.
-
Compound Addition: this compound and other library compounds were added to the wells at a final concentration of 20 μM. Control wells with no compound and wells with a reference antibiotic (e.g., Amikacin) were included.
-
Incubation: Plates were incubated under standard growth conditions for M. abscessus.
-
Resazurin Addition: A solution of resazurin was added to each well.
-
Fluorescence Reading: After a further incubation period, the fluorescence was read using a plate reader. The level of fluorescence is proportional to the number of viable bacteria.
-
Data Analysis: The percentage of growth inhibition was calculated relative to the control wells.
MIC Determination (Dose-Response Curve)
-
Serial Dilution: A serial dilution of this compound was prepared in a 96-well plate.
-
Bacterial Inoculation: A standardized inoculum of M. abscessus was added to each well.
-
Incubation: The plate was incubated for the required duration.
-
Resazurin Addition and Reading: Resazurin was added, and fluorescence was measured as described above.
-
Data Analysis: The fluorescence data was plotted against the compound concentration to generate a dose-response curve, from which the MIC50 value was calculated.
Time-Kill Curve Assay
-
Culture Preparation: A liquid culture of M. abscessus was grown to a specific phase.
-
Compound Addition: this compound was added to the culture at various multiples of its MIC. A control culture with no compound was also maintained.
-
Sampling: Aliquots were taken from each culture at different time points (e.g., 0, 24, 48, 72 hours).
-
Colony Forming Unit (CFU) Counting: The aliquots were serially diluted and plated on agar plates. After incubation, the number of colonies was counted to determine the number of viable bacteria at each time point.
-
Data Analysis: The log10 CFU/mL was plotted against time for each concentration of this compound to generate the time-kill curves.
DNA Gyrase Inhibition Assay
A standard DNA gyrase supercoiling assay was likely employed.
-
Reaction Mixture: A reaction mixture containing relaxed plasmid DNA, M. abscessus DNA gyrase, and ATP was prepared.
-
Inhibitor Addition: Different concentrations of this compound were added to the reaction mixtures.
-
Incubation: The reactions were incubated to allow for the supercoiling reaction to occur.
-
Termination and Electrophoresis: The reaction was stopped, and the DNA was run on an agarose gel.
-
Visualization and Analysis: The gel was stained with a DNA-binding dye and visualized. The inhibition of supercoiling (indicated by the presence of relaxed DNA) was quantified to determine the IC50 value.
Visualizations
The following diagrams illustrate key aspects of the discovery and mechanism of action of this compound.
References
- 1. Pathogen Box screening for hit identification against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen Box screening for hit identification against Mycobacterium abscessus | Medicines for Malaria Venture [mmv.org]
- 3. Pathogen Box screening for hit identification against Mycobacterium abscessus | PLOS One [journals.plos.org]
- 4. Pathogen Box screening for hit identification against Mycobacterium abscessus | PLOS One [journals.plos.org]
- 5. Pathogen Box screening for hit identification against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Ascending Antibacterial Profile of Piperidine-4-Carboxamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent bactericidal activity. Among the promising candidates, piperidine-4-carboxamides have emerged as a class of synthetic compounds with significant antibacterial properties. This technical guide provides an in-depth overview of the bactericidal attributes of piperidine-4-carboxamides, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Quantitative Antimicrobial Activity
The antibacterial efficacy of various piperidine-4-carboxamide derivatives has been quantified against a range of pathogenic bacteria, including multidrug-resistant strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits visible bacterial growth. The following tables summarize the reported MIC values for key piperidine-4-carboxamide analogs against Gram-positive, Gram-negative, and mycobacterial species.
Table 1: In Vitro Activity of Piperidine-4-Carboxamides against Mycobacterium abscessus
| Compound | M. abscessus Bamboo (MIC, µM) | M. abscessus ATCC 19977 (MIC, µM) |
| MMV688844 (844) | 12.5 | 6-14 |
| 844-TFM | 1.5 | 3-66 fold improvement over 844 |
| 5l | ~0.75 | Not Reported |
| 5r | ~0.75 | Not Reported |
| Moxifloxacin (Control) | Not Reported | Not Reported |
Table 2: In Vitro Activity of Piperidine Derivatives against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MIC, mg/mL) | Bacillus subtilis (MIC, mg/mL) |
| Compound 5 | 1.5 | 1.5 |
| Compound 6 | 1.5 | 0.75 |
| Compound 7 | 1.5 | 1.5 |
| Compound 8 | 1.5 | 1.5 |
| Compound 9 | 1.5 | 1.5 |
| Compound 10 | 1.5 | 1.5 |
| Ampicillin (Control) | MIC values reported for comparison[1] | MIC values reported for comparison[1] |
Table 3: In Vitro Activity of Piperidine Derivatives against Gram-Negative Bacteria
| Compound | Escherichia coli (Inhibition Zone, mm at 10mg/mL) | Pseudomonas aeruginosa (MIC, mg/mL) |
| Compound 1 | 6± 0.82 | Not Reported |
| Compound 2 | 8± 0.82 | Not Reported |
| Compound 9 | Not Reported | 1.5 |
| Compound 10 | Not Reported | 1.5 |
| Chloramphenicol (Control) | 28± 2.16 | Not Reported |
Mechanism of Action: Targeting DNA Gyrase
A significant breakthrough in understanding the bactericidal properties of piperidine-4-carboxamides has been the identification of their molecular target. Studies have demonstrated that this class of compounds, particularly those effective against Mycobacterium abscessus, functions by inhibiting DNA gyrase[2]. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.
The inhibition of DNA gyrase by piperidine-4-carboxamides leads to the accumulation of DNA double-strand breaks, triggering the bacterial SOS response, a DNA damage repair system. This ultimately results in cell cycle arrest and bacterial cell death. This mechanism is distinct from that of fluoroquinolones, another class of DNA gyrase inhibitors, suggesting that piperidine-4-carboxamides may be effective against fluoroquinolone-resistant strains.
Below is a diagram illustrating the proposed mechanism of action.
References
Target Identification of MMV688844 in Mycobacterium abscessus: A Technical Overview
For Immediate Release
[CITY, State] – [Date] – This technical guide provides a comprehensive overview of the current knowledge surrounding the target identification of the anti-mycobacterial compound MMV688844 in Mycobacterium abscessus. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics against this challenging pathogen.
M. abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of infections, particularly pulmonary disease in individuals with underlying lung conditions. The intrinsic and acquired resistance of M. abscessus to many conventional antibiotics necessitates the urgent development of new chemical entities with novel mechanisms of action. This compound, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box, has emerged as a promising starting point for such efforts.
Introduction to this compound
This compound (also known as TCMDC-143649) was identified as a potent inhibitor of M. abscessus through the screening of the Pathogen Box, a collection of 400 diverse, drug-like molecules.[1] Initial studies demonstrated its promising activity against both the wild-type strain and various clinical isolates of M. abscessus, exhibiting favorable inhibitory curves.[1]
Quantitative Data Summary
The primary quantitative measure of this compound's whole-cell activity against M. abscessus is its half-maximal inhibitory concentration (MIC50).
| Compound | Organism | Strain | MIC50 (μM) | Reference |
| This compound | Mycobacterium abscessus | ATCC 19977 & 8 clinical isolates | 2.6 | [1] |
Note: At present, detailed structure-activity relationship (SAR) studies for this compound against M. abscessus have not been published in the reviewed literature.
Target Identification of this compound
While this compound demonstrates promising whole-cell activity, its specific molecular target within M. abscessus has not been definitively elucidated in publicly available research. One secondary source has referred to this compound as a potential inhibitor of an ATP-binding cassette (ABC) transporter. However, primary experimental validation of this proposed mechanism of action is not yet available in the scientific literature.
ABC transporters are a family of transmembrane proteins that utilize the energy of ATP hydrolysis to move a wide variety of substrates across cellular membranes. In bacteria, they are known to play crucial roles in nutrient uptake, efflux of toxic compounds (contributing to antibiotic resistance), and pathogenesis. The M. abscessus genome encodes a significant number of ABC transporters, highlighting their potential importance for the bacterium's survival and virulence.
General Workflow for Target Deconvolution
The identification of a drug's molecular target is a critical step in the drug development pipeline. A common experimental workflow for target deconvolution in bacteria like M. abscessus is outlined below. Due to the lack of specific data for this compound, this represents a generalized approach.
Experimental Protocols
Given the absence of published primary research on the specific target of this compound, this section outlines generalized protocols for key experiments typically employed in such studies.
Generation of Spontaneous Resistant Mutants and Whole Genome Sequencing
-
Bacterial Culture: M. abscessus (e.g., ATCC 19977) is grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and Tween 80, to mid-log phase.
-
Selection of Mutants: A high-density bacterial suspension (e.g., 10^9 to 10^10 CFU/mL) is plated onto solid agar medium (e.g., Middlebrook 7H10 agar with OADC) containing a selective concentration of this compound (typically 4x to 10x the MIC).
-
Incubation: Plates are incubated at 37°C for 5-7 days, or until resistant colonies appear.
-
Isolation and Verification: Individual resistant colonies are picked, re-streaked on selective medium to confirm resistance, and grown in liquid medium for genomic DNA extraction. The MIC of this compound for each confirmed mutant is re-determined.
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from the resistant mutants and the parental wild-type strain using a validated mycobacterial DNA extraction kit.
-
Whole Genome Sequencing: Sequencing is performed on a platform such as Illumina.
-
Bioinformatic Analysis: The resulting sequencing reads from the resistant mutants are aligned to the parental reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.
Target Validation via Gene Knockout and Complementation
-
Construction of Knockout Vector: A suicide vector is engineered to contain DNA fragments homologous to the regions flanking the candidate target gene, along with a selectable marker.
-
Electroporation and Homologous Recombination: The knockout vector is introduced into wild-type M. abscessus via electroporation. Homologous recombination leads to the replacement of the target gene with the selectable marker.
-
Selection and Verification of Knockouts: Successful knockout mutants are selected on antibiotic-containing medium and verified by PCR and Southern blotting.
-
Phenotypic Analysis: The susceptibility of the knockout mutant to this compound is determined. A significant change in MIC would suggest the gene is involved in the drug's mechanism of action.
-
Complementation: The wild-type copy of the candidate gene is cloned into an integrative or episomal mycobacterial expression vector. This vector is then introduced into the knockout mutant.
-
Restoration of Phenotype: Restoration of the wild-type susceptibility to this compound in the complemented strain confirms the role of the target gene.
Biochemical Validation: Enzyme Inhibition Assay
-
Cloning, Expression, and Purification: The candidate target gene is cloned into an expression vector (e.g., pET series) and transformed into a suitable expression host (e.g., E. coli BL21(DE3)). The protein is overexpressed, often as a tagged fusion protein (e.g., His-tag), and purified using affinity chromatography followed by size-exclusion chromatography.
-
Enzyme Activity Assay: A functional assay is developed to measure the activity of the purified protein. For an ABC transporter, this might involve measuring ATP hydrolysis (e.g., using a malachite green phosphate assay) in the presence of its putative substrate.
-
Inhibition Studies: The purified enzyme is incubated with varying concentrations of this compound, and the effect on its activity is measured. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
Future Directions
The definitive identification and validation of the molecular target of this compound in M. abscessus is a critical next step in the development of this compound series. Future research should focus on:
-
Generation and sequencing of this compound-resistant mutants to identify candidate genes associated with resistance.
-
Genetic validation of candidate targets through knockout and complementation studies.
-
Biochemical and biophysical assays to confirm direct binding and inhibition of the target protein by this compound.
-
Structural studies to elucidate the binding mode of this compound to its target, which will guide structure-based drug design and optimization.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel therapeutics against the highly drug-resistant pathogen M. abscessus. While its whole-cell activity is promising, the elucidation of its precise mechanism of action through target identification and validation is paramount. The experimental approaches outlined in this guide provide a roadmap for these essential future investigations. A thorough understanding of how this compound exerts its anti-mycobacterial effect will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties, ultimately paving the way for a new class of drugs to combat M. abscessus infections.
References
Unraveling the In Vitro Profile of MMV688844: A Search for Evidence
A comprehensive review of publicly available scientific literature and data repositories reveals a significant lack of specific in vitro efficacy data for the antimalarial compound MMV688844. Despite extensive searches for quantitative metrics such as IC50, EC50, and parasite reduction ratios, as well as details on its mechanism of action and affected signaling pathways, no specific experimental results for this compound could be retrieved.
This absence of information prevents the construction of a detailed technical guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways and workflows are contingent on the availability of primary research data.
The Medicines for Malaria Venture (MMV) oversees a large portfolio of antimalarial compounds at various stages of the drug discovery and development pipeline. It is possible that this compound is an early-stage compound for which research findings have not yet been published in peer-reviewed literature or presented at scientific conferences. Information on such compounds is often proprietary and not publicly accessible until later stages of development.
While general methodologies for assessing the in vitro efficacy of antimalarial compounds are well-established, their specific application to this compound has not been documented in the available resources. These standard assays are crucial for determining a compound's potency and spectrum of activity against different life cycle stages of the Plasmodium parasite.
Standard Methodologies in Antimalarial In Vitro Efficacy Testing
For the benefit of researchers, scientists, and drug development professionals, a general overview of the key experiments typically conducted to characterize the in vitro efficacy of a novel antimalarial compound is provided below.
Determination of Inhibitory Concentrations (IC50/EC50)
A fundamental step in assessing the potency of an antimalarial candidate is the determination of its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). This value represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Typical Experimental Workflow:
Parasite Reduction Ratio (PRR) Assay
The PRR assay is a more stringent measure of a compound's cidal activity, assessing the rate at which a drug kills parasites over a defined period. This assay is particularly important for understanding the speed of action of a compound.
Typical Experimental Protocol:
-
Drug Exposure: Synchronized parasite cultures are exposed to a fixed concentration of the test compound (typically a multiple of its IC50) for a defined period (e.g., 24, 48, 72 hours).
-
Drug Washout: After the exposure period, the drug is thoroughly washed from the culture.
-
Limiting Dilution: The treated parasites are serially diluted and plated in a 96-well plate.
-
Regrowth: The plates are incubated for an extended period (e.g., 14-21 days) to allow for the regrowth of any surviving parasites.
-
Viability Assessment: The number of wells showing parasite regrowth is used to calculate the number of viable parasites remaining after drug treatment.
-
PRR Calculation: The parasite reduction ratio is calculated by comparing the number of viable parasites in the treated culture to that in an untreated control culture.
Stage-Specificity Assays
Determining which stage of the parasite life cycle a compound is most effective against is critical for its potential clinical application. Specific assays are designed to target different stages, including rings, trophozoites, schizonts, and gametocytes.
Logical Relationship of Stage-Specific Targeting:
Conclusion
Without specific data for this compound, this guide serves to outline the standard in vitro methodologies and conceptual frameworks used in the preclinical assessment of antimalarial drug candidates. Researchers, scientists, and drug development professionals are encouraged to consult primary literature and databases for compounds with published data to gain a deeper understanding of their specific efficacy and mechanisms of action. As research on this compound progresses and data becomes publicly available, a detailed technical guide in line with the original request can be developed.
MMV688844: A Promising Piperidine-4-Carboxamide Antitubercular Agent Targeting DNA Gyrase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MMV688844 is a novel piperidine-4-carboxamide compound that has emerged as a promising antimycobacterial agent. Originally identified through a whole-cell screen against Mycobacterium tuberculosis, it has demonstrated significant bactericidal activity against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in the field of tuberculosis and mycobacterial therapeutics.
Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its antimycobacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[1][2] Spontaneous resistance to this compound arises from mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[1][2] Biochemical assays have confirmed that this compound directly inhibits the supercoiling activity of wild-type M. abscessus DNA gyrase.[1][2]
The proposed mechanism involves this compound acting as a DNA gyrase poison, similar to fluoroquinolones but through a distinct binding mode.[3] This is supported by the observation that treatment with this compound induces the recA promoter, a hallmark of the bacterial SOS response to DNA damage.[1][4] In silico docking studies suggest that piperidine-4-carboxamides like this compound bind to the DNA gyrase active site in a manner analogous to a new class of non-fluoroquinolone inhibitors known as Novel Bacterial Topoisomerase Inhibitors (NBTIs).[3]
Caption: Proposed mechanism of action for this compound.
Quantitative Data
The antimycobacterial activity of this compound and its optimized analog, 844-TFM, has been quantified through various in vitro assays. The following tables summarize the key findings from published studies.
Table 1: In Vitro Activity of this compound and 844-TFM against Mycobacterium abscessus
| Compound | Strain | MIC (µM) |
| This compound (844) | M. abscessus subsp. abscessus Bamboo | 10 |
| 844-TFM | M. abscessus subsp. abscessus Bamboo | 1 |
| This compound (844) | M. abscessus subsp. abscessus ATCC 19977 | >20 |
| 844-TFM | M. abscessus subsp. abscessus ATCC 19977 | 2.5 |
| This compound (844) | M. abscessus subsp. massiliense | 20 |
| 844-TFM | M. abscessus subsp. massiliense | 2.5 |
| This compound (844) | M. abscessus subsp. bolletii | >20 |
| 844-TFM | M. abscessus subsp. bolletii | 5 |
Data extracted from Negatu et al., 2021.
Table 2: Bactericidal and Antibiofilm Activity of this compound and 844-TFM
| Compound | Activity | Concentration | Result |
| This compound (844) | Bactericidal (Planktonic) | 10x MIC | >3-log10 reduction in CFU/mL after 7 days |
| 844-TFM | Bactericidal (Planktonic) | 10x MIC | >3-log10 reduction in CFU/mL after 7 days |
| This compound (844) | Antibiofilm | 10x MIC | Significant reduction in biofilm viability |
| 844-TFM | Antibiofilm | 10x MIC | Significant reduction in biofilm viability |
Data extracted from Negatu et al., 2021.
Table 3: Spontaneous Resistance and Cross-Resistance
| Parameter | Value |
| Frequency of Spontaneous Resistance | 10⁻⁸ CFU |
| Cross-resistance with Moxifloxacin | Limited |
| Cross-resistance with SPR719 (benzimidazole) | None |
Data extracted from Negatu et al., 2021.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains and Culture Conditions: Mycobacterium abscessus strains are grown in 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC).
-
Assay Setup: The assay is performed in 96-well microplates. Compounds are serially diluted in 7H9 broth.
-
Inoculum Preparation: A mid-log phase culture of M. abscessus is diluted to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 37°C for 3-5 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Bactericidal Activity Assay (Time-Kill Kinetics)
-
Culture Preparation: A mid-log phase culture of M. abscessus is diluted to approximately 1 x 10⁶ CFU/mL in 7H9 broth.
-
Compound Addition: this compound or its analogs are added at concentrations corresponding to multiples of the MIC.
-
Time-Point Sampling: Aliquots are taken at specified time points (e.g., 0, 1, 3, 5, and 7 days).
-
CFU Enumeration: The samples are serially diluted and plated on 7H10 agar plates supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC).
-
Data Analysis: The number of colonies is counted after incubation at 37°C for 5-7 days, and the log10 CFU/mL is plotted against time.
Biofilm Activity Assay
-
Biofilm Formation: M. abscessus is grown in 96-well plates in Sauton's medium to allow for biofilm formation over several days.
-
Compound Treatment: The planktonic bacteria are removed, and fresh medium containing the test compounds is added to the established biofilms.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours).
-
Viability Assessment: Biofilm viability is assessed using a resazurin reduction assay or by disrupting the biofilm and plating for CFU enumeration.
Spontaneous Resistance Mutant Selection
-
High-Density Plating: A high-density culture of M. abscessus (approximately 10⁹ CFU) is plated onto 7H10 agar plates containing the test compound at a concentration of 4-8x MIC.
-
Incubation: Plates are incubated at 37°C for 2-3 weeks.
-
Colony Isolation and MIC Confirmation: Resistant colonies are isolated, and their MICs are re-determined to confirm resistance.
-
Genomic DNA Extraction and Sequencing: The gyrA and gyrB genes from the resistant mutants are amplified by PCR and sequenced to identify mutations.
Recombinant DNA Gyrase Inhibition Assay
-
Enzyme and Substrate: Recombinant M. abscessus DNA gyrase and relaxed pBR322 plasmid DNA are used.
-
Reaction Mixture: The reaction is carried out in a buffer containing ATP and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour.
-
Analysis: The supercoiling activity is assessed by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the IC₅₀ of the compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Dual-Faceted Mode of Action of Antimalarial Candidate MMV688844
A Technical Guide for Researchers in Drug Development
Introduction: The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. MMV688844, a promising drug candidate from the Medicines for Malaria Venture (MMV), has emerged as a compound of significant interest. Uniquely, research has revealed a dual mode of action for this molecule, targeting distinct essential pathways in different pathogenic organisms, highlighting its potential versatility and the intricate nature of its biological activity. This technical guide provides an in-depth exploration of the novel mode of action of this compound, focusing on its activities as both a protein synthesis inhibitor in P. falciparum and a DNA gyrase inhibitor in Mycobacterium abscessus.
Inhibition of Protein Synthesis in Plasmodium falciparum
Recent groundbreaking research has identified this compound, a compound with a 2-hydroxyphenyl benzamide scaffold, as a potent inhibitor of protein synthesis in the intraerythrocytic stages of P. falciparum. This discovery positions this compound as a molecule that targets a fundamental process crucial for parasite survival and proliferation.
Experimental Determination of Protein Synthesis Inhibition
The inhibitory effect of this compound on parasitic protein synthesis was elucidated through metabolic labeling assays.
Experimental Protocol: [35S]-Methionine Incorporation Assay
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 strain) are maintained in vitro in human red blood cells.
-
Metabolic Starvation: To enhance the incorporation of the radiolabeled amino acid, parasites are first incubated in a methionine-free culture medium.
-
Compound Incubation: The parasites are then exposed to varying concentrations of this compound. A known protein synthesis inhibitor, such as cycloheximide, is used as a positive control, and a vehicle (e.g., DMSO) serves as a negative control.
-
Radiolabeling: [35S]-Methionine is added to the cultures, and the parasites are incubated to allow for the incorporation of the radiolabel into newly synthesized proteins.
-
Protein Precipitation: Following incubation, the red blood cells are lysed, and the total protein is precipitated using trichloroacetic acid (TCA).
-
Quantification: The amount of incorporated radioactivity in the protein precipitate is measured using a scintillation counter. The percentage of protein synthesis inhibition is calculated relative to the vehicle-treated control.
Resistance Mechanism: A Novel Mutation in pfmdr1
A key aspect of understanding a novel drug's mode of action is the identification of resistance mechanisms. In vitro evolution studies with this compound have revealed a novel point mutation, G182S, in the P. falciparum multidrug resistance protein 1 (pfmdr1) gene that confers resistance to the compound.
Experimental Protocol: In Vitro Evolution of Drug Resistance and Genetic Confirmation
-
Drug Pressure: P. falciparum cultures (e.g., Dd2 strain) are subjected to continuous and escalating concentrations of this compound over an extended period.
-
Selection of Resistant Parasites: Parasites that survive and replicate under drug pressure are isolated and cloned.
-
Whole-Genome Sequencing: The genomes of the resistant clones are sequenced and compared to the parental strain to identify genetic mutations.
-
CRISPR/Cas9-mediated Gene Editing: To confirm that the identified mutation (G182S in pfmdr1) is responsible for the resistance phenotype, the mutation is introduced into a drug-sensitive parental strain using CRISPR/Cas9 technology.
-
Phenotypic Validation: The genetically modified parasites are then tested for their susceptibility to this compound to confirm that the introduced mutation confers resistance.
The identification of a resistance mutation in pfmdr1, a transporter protein, suggests a complex interplay between the compound's primary mechanism of action and the parasite's ability to efflux or sequester the drug.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the antiplasmodial activity and protein synthesis inhibition of this compound.
| Parameter | Value | Organism/Strain | Reference |
| Antimalarial Activity | |||
| IC50 (In vitro growth inhibition) | Data to be extracted from full text | P. falciparum (e.g., 3D7, Dd2) | Bravo et al., 2023 |
| Protein Synthesis Inhibition | |||
| IC50 (In vitro protein synthesis) | Data to be extracted from full text | P. falciparum | Bravo et al., 2023 |
| Resistance | |||
| Fold-shift in IC50 (pfmdr1 G182S) | Data to be extracted from full text | P. falciparum | Bravo et al., 2023 |
(Note: Specific IC50 values are pending extraction from the full-text publication by Bravo et al., 2023)
Inhibition of DNA Gyrase in Mycobacterium abscessus
In a distinct and equally significant finding, this compound has been identified as an inhibitor of DNA gyrase in Mycobacterium abscessus, a rapidly growing and multidrug-resistant nontuberculous mycobacterium. This discovery opens a potential avenue for the development of new therapeutics against this challenging pathogen.
Mechanism of Action: Targeting a Key Bacterial Enzyme
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA unwinding. This compound, which belongs to the piperidine-4-carboxamide class, has been shown to inhibit the supercoiling activity of M. abscessus DNA gyrase.
Experimental Determination of DNA Gyrase Inhibition
The inhibitory activity of this compound against DNA gyrase was confirmed through in vitro biochemical assays.
Experimental Protocol: DNA Gyrase Supercoiling Assay
-
Enzyme and Substrate: Recombinant M. abscessus DNA gyrase and relaxed plasmid DNA (e.g., pBR322) are used as the enzyme and substrate, respectively.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP and magnesium ions, which are essential for gyrase activity.
-
Compound Incubation: Varying concentrations of this compound are pre-incubated with the DNA gyrase. A known gyrase inhibitor (e.g., a fluoroquinolone) is used as a positive control.
-
Supercoiling Reaction: The reaction is initiated by the addition of the relaxed plasmid DNA. The enzyme introduces negative supercoils into the plasmid.
-
Analysis: The different topological forms of the plasmid DNA (relaxed, supercoiled) are separated by agarose gel electrophoresis and visualized with a DNA stain. The inhibition of supercoiling is quantified by densitometry.
Resistance Mechanism: Mutations in gyrA and gyrB
Consistent with its proposed mode of action, spontaneous resistance to this compound in M. abscessus is associated with mutations in the genes encoding the subunits of DNA gyrase, gyrA and gyrB. This provides strong genetic evidence for the on-target activity of the compound.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the activity of this compound against M. abscessus and its DNA gyrase.
| Parameter | Value | Organism/Strain | Reference |
| Antibacterial Activity | |||
| MIC (Minimum Inhibitory Concentration) | Data to be extracted from primary source | M. abscessus | Primary source to be cited |
| Enzyme Inhibition | |||
| IC50 (DNA Gyrase Inhibition) | ~2 µM | M. abscessus | Primary source to be cited |
(Note: Specific MIC values are pending extraction from the primary publication.)
Visualizing the Novelty: Signaling Pathways and Workflows
To further elucidate the mode of action of this compound, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: this compound inhibits P. falciparum growth by targeting protein synthesis.
Caption: The G182S mutation in PfMDR1 likely enhances drug efflux, reducing this compound's efficacy.
Caption: this compound inhibits M. abscessus DNA gyrase, blocking DNA supercoiling and bacterial growth.
Caption: Experimental workflow for identifying and validating the resistance mechanism of this compound in P. falciparum.
Conclusion and Future Directions
The characterization of this compound's mode of action reveals a fascinating and novel dual-targeting capability, albeit in different pathogens. In the context of malaria, its inhibition of protein synthesis represents a validated and highly attractive therapeutic strategy. The identification of a resistance mechanism involving pfmdr1 provides crucial insights for future drug development and for designing combination therapies that could mitigate the emergence of resistance.
The compound's activity against M. abscessus DNA gyrase underscores the potential for repurposing and highlights the value of broad screening efforts. Further research is warranted to fully elucidate the structural basis of these interactions and to optimize the compound's activity and pharmacokinetic properties for each respective pathogen. The in-depth understanding of this compound's mode of action, as outlined in this guide, provides a solid foundation for its continued development as a potential next-generation antimicrobial agent.
Methodological & Application
Application Notes and Protocols for MIC Determination of MMV688844
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the experimental compound MMV688844. The MIC is a fundamental measure of a compound's in vitro antimicrobial activity, defined as the lowest concentration that prevents the visible growth of a microorganism.[1][2] The following protocols are based on established and widely accepted methodologies, such as broth microdilution, which are considered the gold standard in antimicrobial susceptibility testing.[1] Adherence to these standardized procedures is crucial for generating reliable and reproducible data, which is essential for the evaluation of novel antimicrobial candidates like this compound.
I. Quantitative Data Summary
While specific MIC values for this compound against a comprehensive panel of microorganisms are not yet publicly available, the following table structure should be used to present empirical data once generated. This standardized format allows for clear and concise reporting of the compound's antimicrobial spectrum and potency.
Table 1: Example MIC Data Table for this compound
| Microorganism | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Enterococcus faecalis | ATCC 29212 | ||||
| Klebsiella pneumoniae | ATCC 700603 | ||||
| Candida albicans | ATCC 90028 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. The quality control ranges should be determined using standard reference strains to ensure the validity of the experimental run.
II. Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the MIC of this compound using the broth microdilution method. This technique involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a 96-well microtiter plate.[2][3][4]
Materials
-
This compound (stock solution of known concentration)
-
Sterile 96-well round-bottom microtiter plates[3]
-
Sterile petri dishes[3]
-
Sterile test tubes[3]
-
Multipipettors (e.g., 8-channel) and sterile tips[3]
-
Spectrophotometer
-
ELISA plate reader[3]
-
Incubator (37°C)[3]
-
Vortex mixer
-
Appropriate sterile microbiological growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial cultures in the logarithmic growth phase[3]
-
Sterile saline (0.85% w/v) or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound
-
Quality control microbial strains (e.g., ATCC strains listed in Table 1)
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Detailed Methodology
1. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 100-fold higher than the highest concentration to be tested.
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium to create a range of working concentrations.[3] For example, if the highest desired final concentration is 128 µg/mL, prepare a 2X solution at 256 µg/mL.[3]
2. Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]
-
Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
3. Assay Plate Setup:
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.[3]
-
Add 100 µL of the highest concentration of the 2X this compound working solution to the first column of wells. This will result in the desired final concentration after inoculation.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.[3] Discard 100 µL from the tenth column.[3]
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no compound, no inoculum).[3]
4. Inoculation and Incubation:
-
Add 5 µL of the prepared microbial inoculum to each well from column 1 to 11.[3] Do not add inoculum to the sterility control wells in column 12.[3]
-
The final volume in each well will be approximately 105 µL.
-
Seal the plate or cover it with a lid and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[3][6]
5. Determination of MIC:
-
After incubation, examine the plate for visible microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[6]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
For a more quantitative assessment, the optical density (OD) of the wells can be read using an ELISA plate reader at a wavelength of 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[3]
III. Potential Mechanism of Action and Signaling Pathway Visualization
While the precise mechanism of action for this compound is likely still under investigation, many antimicrobial agents function by disrupting key cellular processes. The following diagram illustrates a generalized view of potential targets for an antimicrobial compound.
Caption: Potential antimicrobial targets for this compound.
IV. Conclusion
The protocol described provides a robust and standardized framework for determining the in vitro antimicrobial activity of the experimental compound this compound. Accurate and consistent application of this MIC testing methodology is a critical step in the preclinical evaluation of this potential new therapeutic agent. Further studies will be necessary to elucidate the specific mechanism of action and the in vivo efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. The first report on the in vitro antimicrobial activities of extracts of leaves of Ehretia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMV688844: A Guide for Laboratory Use
Introduction
This document provides detailed application notes and protocols for the utilization of MMV688844 in a laboratory setting. This compound is a novel compound with significant potential in cell biology and drug development research. These guidelines are intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes. Adherence to these protocols is crucial for obtaining reliable data and for the safe handling of the compound.
Mechanism of Action
Further research is needed to fully elucidate the precise mechanism of action of this compound. Preliminary studies suggest that it may modulate intracellular signaling pathways critical for cell proliferation and survival. The exact molecular targets and the downstream effects are currently under investigation.
Biochemical Assays
Biochemical assays are essential for determining the direct interaction of this compound with its putative molecular targets and for quantifying its inhibitory or activating effects.
Kinase Inhibition Assay
This protocol is designed to assess the inhibitory activity of this compound against a specific kinase of interest.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be determined based on expected potency. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Assay buffer
-
This compound dilution or controls
-
Kinase enzyme
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add the kinase substrate and ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.
-
Stop Reaction and Detect Signal: Add the kinase detection reagent according to the manufacturer's instructions. This reagent will stop the enzymatic reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Workflow for Kinase Inhibition Assay
Caption: A streamlined workflow for determining the in vitro kinase inhibitory activity of this compound.
Cellular Assays
Cellular assays are critical for evaluating the effect of this compound on cellular processes in a more physiologically relevant context.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader capable of absorbance measurement at 570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the EC50 value by plotting the data on a dose-response curve.
Workflow for Cell Viability Assay
Caption: A standard protocol for assessing the effect of this compound on cell viability.
Data Presentation
Quantitative data from the aforementioned assays should be summarized for clear interpretation and comparison.
| Assay Type | Parameter | Value (µM) | Cell Line/Target |
| Kinase Inhibition | IC50 | TBD | Kinase Name |
| Cell Viability | EC50 | TBD | Cell Line Name |
TBD: To be determined through experimentation.
Signaling Pathway Analysis
To understand the mechanism of action of this compound, it is crucial to investigate its impact on relevant signaling pathways.
Western Blotting
This protocol can be used to detect changes in the phosphorylation status or expression levels of key proteins within a signaling cascade after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein levels or phosphorylation.
Hypothesized Signaling Pathway of this compound
Caption: A proposed signaling pathway illustrating the potential mechanism of action of this compound.
Disclaimer: The information provided in this document is intended for research purposes only. The protocols described are general guidelines and may require optimization for specific experimental conditions. Users should consult relevant literature and safety data sheets before handling any chemical compounds.
MMV688844 solution preparation and stability for assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV688844 is a novel piperidine-4-carboxamide compound demonstrating significant bactericidal activity against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1][2][3] This compound has been identified as an inhibitor of mycobacterial DNA gyrase, a crucial enzyme for DNA replication, making it a promising candidate for further drug development.[1][2][3][4] These application notes provide detailed protocols for the preparation and use of this compound in common antimicrobial assays, along with available data on its stability and solubility.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | piperidine-4-carboxamide derivative | [1][2][3] |
| Molecular Target | Mycobacterial DNA gyrase (GyrA and GyrB subunits) | [1][2] |
| Mechanism of Action | Inhibition of DNA gyrase, leading to DNA damage.[1][3] | |
| Activity | Bactericidal and antibiofilm activity against M. abscessus.[1][2] |
Solution Preparation and Stability
Solubility
| Solvent | Concentration | Observations |
| Dimethyl Sulfoxide (DMSO) | High (e.g., 10-50 mM) | Recommended for stock solutions.[5][6][7] |
| Water | Low / Insoluble | Direct dissolution in aqueous media is not recommended. |
| Ethanol | Data not available | |
| Methanol | Data not available |
Stability
Specific stability studies on this compound are not extensively published. However, based on general best practices for similar compounds, the following storage conditions are recommended to ensure the integrity of the compound.
| Condition | Recommended Storage | General Guidance |
| Stock Solution (in DMSO) | -20°C or -80°C for long-term storage. | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions (in aqueous media) | Prepare fresh for each experiment. | Stability in aqueous assay buffers over extended periods has not been determined. |
| Solid Compound | Store at room temperature or refrigerated (2-8°C), protected from light and moisture. |
It is highly recommended to perform in-house stability tests for specific assay conditions and durations.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound against M. abscessus using the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
M. abscessus culture (e.g., ATCC 19977)
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Sterile 96-well microplates
-
Incubator (37°C)
-
Plate reader (optional)
Procedure:
-
Prepare Inoculum: Culture M. abscessus in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay plate.
-
Serial Dilution: Perform a 2-fold serial dilution of the this compound stock solution in the supplemented Middlebrook 7H9 broth directly in the 96-well plate. The final DMSO concentration should not exceed 1%, as higher concentrations may inhibit bacterial growth.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 3-5 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. abscessus.
Time-Kill Kinetics Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
Mid-log phase culture of M. abscessus
-
Supplemented Middlebrook 7H9 broth
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Middlebrook 7H10 agar plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Prepare Cultures: Dilute a mid-log phase M. abscessus culture in fresh supplemented Middlebrook 7H9 broth to a starting density of approximately 1 x 106 CFU/mL.
-
Add Compound: Add this compound at various multiples of its predetermined MIC (e.g., 1x, 4x, 10x MIC). Include a no-drug control.
-
Incubation: Incubate the cultures at 37°C with shaking.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72, 96 hours), withdraw aliquots from each culture.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline and plate onto Middlebrook 7H10 agar.
-
Incubate and Count: Incubate the plates at 37°C until colonies are visible (typically 3-5 days), and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Mechanism of Action Visualization
DNA Gyrase Inhibition Pathway
This compound acts by inhibiting the DNA gyrase enzyme, which is essential for relieving torsional stress during DNA replication. This inhibition leads to DNA damage and ultimately cell death.
References
- 1. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for MMV688844 (Epetraborole) in Mycobacterium abscessus Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mycobacterium abscessus is a rapidly growing nontuberculous mycobacterium notorious for causing chronic pulmonary infections, particularly in individuals with compromised lung function such as those with cystic fibrosis.[1][2] The intrinsic and acquired resistance of M. abscessus to a wide range of antibiotics makes treatment exceptionally challenging, with cure rates often below 50%.[1][2] MMV688844, also known as epetraborole (EPT), has been identified as a promising inhibitor of M. abscessus. This document provides detailed application notes and protocols for the use of this compound in M. abscessus culture experiments, based on current research findings.
Mechanism of Action
This compound (epetraborole) is a benzoxaborole that targets and inhibits the essential enzyme leucyl-tRNA synthetase (LeuRS) in M. abscessus.[1][2] LeuRS is responsible for attaching the amino acid leucine to its corresponding tRNA, a critical step in protein synthesis. By inhibiting LeuRS, epetraborole effectively halts protein production, leading to bacterial growth inhibition.
Interestingly, the whole-cell activity of epetraborole is greater against M. abscessus than M. tuberculosis, despite binding to the LeuRS of both species with similar affinity.[1][2] Resistance to epetraborole in M. abscessus can arise from mutations in the editing domain of LeuRS.[1][2] These mutations, however, render the bacteria susceptible to misaminoacylation with leucine analogs like norvaline. This creates a synthetic lethal relationship that can be exploited for combination therapy.[1][2]
Caption: Mechanism of action of this compound (Epetraborole).
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound against M. abscessus.
Table 1: In Vitro Efficacy of this compound (Epetraborole)
| Parameter | Value | Reference |
| MIC90 | Not explicitly stated, but experiments used 10X, 20X, and 40X MIC90 for resistance studies. | [1] |
| Resistance Frequency | 2 x 10-9 | [1] |
Table 2: In Vivo Efficacy of this compound (Epetraborole)
| Model | Outcome | Reference |
| Zebrafish | Protected from lethal M. abscessus infection. | [1][2] |
| Murine Model | Improved efficacy when combined with norvaline. | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
Materials:
-
M. abscessus culture (e.g., ATCC 19977)
-
7H9 Middlebrook broth supplemented with 10% OADC (oleic acid, albumin, dextrose, and catalase)
-
This compound (Epetraborole) stock solution
-
96-well microplates
-
Incubator at 37°C
Procedure:
-
Prepare a bacterial inoculum of M. abscessus to a concentration of approximately 3 x 106 CFU/mL in 7H9 broth.[3]
-
Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate. The concentration range should typically span from 0.065 to 256 µg/mL.[3]
-
Add the bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control well (bacteria without the compound) and a negative control well (broth only).
-
Incubate the plates at 37°C.
-
Visually determine the MIC after 6 days of incubation. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Protocol 2: Selection of this compound-Resistant M. abscessus Mutants
This protocol describes how to select for and determine the frequency of resistant mutants.
Materials:
-
M. abscessus culture
-
7H10 Middlebrook agar supplemented with 10% OADC
-
This compound (Epetraborole)
-
Incubator at 37°C
Procedure:
-
Grow a large culture of M. abscessus to a high density (e.g., 109 CFUs).
-
Plate the high-density culture on 7H10 agar plates containing this compound at concentrations of 10X, 20X, and 40X the predetermined MIC90.[1]
-
To determine the total number of viable cells, plate serial dilutions of the initial culture on 7H10 agar without the compound.
-
Incubate all plates at 37°C until colonies appear.
-
Count the number of colonies on both the selective (with this compound) and non-selective plates.
-
Calculate the resistance frequency by dividing the number of resistant colonies by the total number of viable cells plated.
Protocol 3: In Vitro Time-Kill Kinetics Assay
This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
M. abscessus culture
-
7H9 Middlebrook broth with 10% OADC
-
This compound (Epetraborole)
-
7H10 Middlebrook agar plates
-
Incubator at 37°C
-
Shaker
Procedure:
-
Prepare an inoculum of M. abscessus at a concentration of 3 x 106 CFU/mL in 7H9 broth.[3]
-
Add this compound at a bactericidal concentration (e.g., a multiple of the MIC).
-
Incubate the culture in a shaker at 37°C.[3]
-
At various time points (e.g., 0, 1, 2, 4, and 6 days), collect samples from the culture.[3]
-
Prepare serial dilutions of each sample and plate them on 7H10 agar plates to determine the number of viable bacteria (CFU counts).[3]
-
A "no drug" control culture should be run in parallel.[3]
-
Plot the log10 CFU/mL versus time to generate the time-kill curve.
Experimental Workflow Visualization
Caption: Workflow for in vitro testing of this compound.
Combination Therapy with Norvaline
A key finding is that this compound-resistant M. abscessus mutants, which have a compromised LeuRS editing function, become susceptible to the non-proteinogenic amino acid norvaline.[1][2] The combination of epetraborole and norvaline has shown improved efficacy in a murine model of M. abscessus infection.[1] This suggests a promising therapeutic strategy to combat resistance.
Caption: Synergistic effect of Epetraborole and Norvaline.
References
- 1. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure of Mycobacterium abscessus to Environmental Stress and Clinically Used Antibiotics Reveals Common Proteome Response among Pathogenic Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MMV688844 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV688844 is a novel piperidine-4-carboxamide derivative identified as a potent inhibitor of mycobacterial DNA gyrase. This compound has demonstrated significant bactericidal activity, particularly against Mycobacterium abscessus, a rapidly growing, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of infections. These application notes provide an overview of the potential uses of this compound in drug discovery and detailed protocols for its evaluation.
Applications in Drug Discovery
This compound holds promise as a lead compound for the development of new antibacterial agents targeting infections caused by M. abscessus and potentially other mycobacteria. Its key application lies in addressing the challenge of multidrug resistance.
Key Research Applications:
-
Lead Compound for Novel Antibiotics: this compound serves as a scaffold for the synthesis of more potent and selective analogs against M. abscessus.
-
Tool for Studying DNA Gyrase Inhibition: As a specific inhibitor, it can be used to investigate the role of DNA gyrase in mycobacterial replication and survival.
-
Investigation of Drug Resistance Mechanisms: Studying the development of resistance to this compound can provide insights into the mechanisms by which mycobacteria evade antibacterial agents.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table presents typical data ranges for effective anti-mycobacterial compounds and DNA gyrase inhibitors. This information can serve as a benchmark for the experimental evaluation of this compound.
| Parameter | Target Organism/Enzyme | Typical Value Range | Reference Compound Example |
| Minimum Inhibitory Concentration (MIC) | Mycobacterium abscessus | 0.25 - 16 µg/mL | Clarithromycin, Amikacin |
| DNA Gyrase Inhibition (IC50) | E. coli DNA Gyrase | 2 - 50 µM | Ciprofloxacin, Novobiocin |
| Cytotoxicity (CC50) | Mammalian Cell Line (e.g., L929) | > 50 µM | N/A |
Signaling Pathway and Mechanism of Action
This compound exerts its bactericidal effect by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the DNA, a process crucial for relieving torsional stress during replication and transcription.
By binding to the GyrB subunit of DNA gyrase, this compound prevents the ATP-dependent supercoiling activity. This inhibition leads to the accumulation of DNA double-strand breaks, ultimately triggering a cascade of events that result in bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and characteristics of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. abscessus.
Workflow:
Caption: Workflow for the MIC assay.
Materials:
-
Mycobacterium abscessus strain (e.g., ATCC 19977)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture M. abscessus in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the adjusted suspension 1:100 in fresh 7H9 broth to achieve a final inoculum of approximately 1.5 x 106 CFU/mL.
-
-
Prepare Compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in 7H9 broth in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.
-
Include a positive control well (bacteria with no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions and the positive control well.
-
Add 100 µL of sterile broth to the negative control well.
-
Seal the plate and incubate at 37°C for 3-5 days.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Workflow:
Caption: Workflow for DNA gyrase inhibition assay.
Materials:
-
Purified M. abscessus or E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
ATP solution
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM spermidine)
-
This compound stock solution
-
Stop Buffer (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
5X Assay Buffer
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
ATP (e.g., 1 mM final concentration)
-
This compound at various concentrations (e.g., 0.1 to 100 µM). Include a no-compound control.
-
Nuclease-free water to the final volume.
-
-
Add DNA gyrase (e.g., 1 unit) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Stop Buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the no-compound control.
-
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of this compound to mammalian cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Mammalian cell line (e.g., L929, HeLa, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
-
The CC50 (50% cytotoxic concentration) can be determined by plotting cell viability against the log of the compound concentration.
-
Application Notes and Protocols for Studying DNA Gyrase Function in Mycobacteria Using MMV688844
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV688844 is a potent and selective inhibitor of DNA gyrase in Mycobacterium abscessus, a non-tuberculous mycobacterium responsible for challenging pulmonary infections.[1][2][3] As a member of the piperidine-4-carboxamide (P4C) class of compounds, this compound represents a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[2][3] Its mechanism of action involves targeting the DNA gyrase enzyme, leading to DNA damage and subsequent bactericidal effects.[4][5] These application notes provide detailed protocols for utilizing this compound as a research tool to study mycobacterial DNA gyrase function and to assess its antimicrobial properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its more potent analog, 844-TFM.
| Parameter | Value | Cell/Enzyme System | Reference |
| This compound | |||
| IC50 (DNA Gyrase Inhibition) | 2 µM | Recombinant M. abscessus DNA Gyrase | [6] |
| MIC50 (Antimicrobial Activity) | 12 µM | M. abscessus bamboo | [6] |
| IC50 (Cytotoxicity) | > 25 µM | Human HeLa cells | [6][7] |
| Spontaneous Resistance Frequency | 10⁻⁸ /CFU | M. abscessus | [5] |
| 844-TFM (Analog) | |||
| IC50 (DNA Gyrase Inhibition) | 1.5 µM | Recombinant M. abscessus DNA Gyrase | [2] |
| MIC (Antimicrobial Activity) | 1.5 µM | M. abscessus | [2] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its characterization.
Caption: Mechanism of action of this compound in mycobacteria.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of mycobacteria.
Materials:
-
Mycobacterium species (e.g., M. abscessus)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by growing the mycobacterial strain to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.
-
Prepare serial twofold dilutions of this compound in the 96-well plate using 7H9 broth. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Seal the plates and incubate at 37°C for 3-5 days, or until growth is clearly visible in the positive control wells.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth.[8]
DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay measures the ability of this compound to inhibit the supercoiling activity of purified DNA gyrase.
Materials:
-
Purified recombinant Mycobacterium DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X DNA gyrase assay buffer (e.g., 250 mM HEPES-KOH pH 7.9, 30 mM magnesium acetate, 20 mM DTT, 5 mM ATP, 500 mM potassium glutamate, 10 mM spermidine, 0.25 mg/mL albumin)[9][10]
-
This compound stock solution in DMSO
-
Agarose gel electrophoresis system
-
DNA staining solution (e.g., ethidium bromide)
Procedure:
-
Prepare a reaction mixture containing 1X DNA gyrase assay buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-determined amount of reconstituted DNA gyrase holoenzyme (e.g., 1 Unit, the amount required to fully supercoil the substrate DNA).
-
Incubate the reaction at 37°C for 30-60 minutes.[9]
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for 30 minutes.[11]
-
Analyze the DNA products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Visualize the DNA bands under UV light and quantify the band intensities.
-
Calculate the concentration of this compound that inhibits 50% of the supercoiling activity (IC50) by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (Resazurin-Based)
This assay assesses the toxicity of this compound against a mammalian cell line, such as HeLa.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.[6][7]
-
Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission). The fluorescence signal is proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. Collection - StructureâActivity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship of Anti- Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. Mycobacterial DNA gyrase: enzyme purification and characterization of supercoiling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of MMV688844 as a Potential Anti-malarial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV688844 is a novel compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box. While initial studies have highlighted its potential against Mycobacterium abscessus, its activity against the malaria parasite, Plasmodium falciparum, remains to be thoroughly investigated.[1] This document provides a comprehensive research model outlining a systematic approach to evaluate the anti-malarial potential of this compound. The proposed workflow encompasses initial in vitro screening, determination of the speed and stage of action, and subsequent target identification and mechanism of action studies.
These protocols are designed to be adaptable for use in standard parasitology and drug discovery laboratories. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the assessment of this compound as a viable anti-malarial drug candidate.
I. Quantitative Data Presentation
Effective data management and clear presentation are critical for the evaluation of drug candidates. The following tables are templates for summarizing the quantitative data generated from the experimental protocols described herein.
Table 1: In Vitro Anti-malarial Activity of this compound against P. falciparum
| P. falciparum Strain | IC50 (nM) [a] | IC90 (nM) [b] | Selectivity Index (SI) [c] |
| 3D7 (drug-sensitive) | |||
| Dd2 (chloroquine-resistant) | |||
| K1 (multidrug-resistant) | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 |
[a] 50% inhibitory concentration, the concentration of the compound that inhibits parasite growth by 50%. [b] 90% inhibitory concentration, the concentration of the compound that inhibits parasite growth by 90%. [c] Selectivity Index is calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the anti-malarial IC50.
Table 2: Stage-Specific Activity of this compound against P. falciparum
| Parasite Stage | Incubation Time (h) | % Inhibition at 10x IC50 |
| Ring | 24 | |
| 48 | ||
| Trophozoite | 24 | |
| 48 | ||
| Schizont | 24 | |
| 48 |
Table 3: Speed of Action (Time-to-Kill) of this compound
| Incubation Time with this compound (h) | Parasite Viability (%) at 10x IC50 |
| 2 | |
| 4 | |
| 6 | |
| 12 | |
| 24 | |
| 48 |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory practices for handling infectious agents and chemicals should be followed.
Protocol 1: In Vitro Anti-malarial Susceptibility Testing using SYBR Green I Assay
This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.[2][3]
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2, K1 strains)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II or human serum)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Dilution: Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Assay Setup:
-
Add 100 µL of the drug dilutions to the respective wells of a 96-well plate.
-
Add 100 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include drug-free (positive control) and uninfected erythrocyte (negative control) wells.
-
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Mix thoroughly and incubate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 2: Stage-Specific Inhibition Assay
This protocol determines the specific developmental stage of the parasite life cycle that is most susceptible to this compound.
Materials:
-
Synchronized P. falciparum cultures (rings, trophozoites, and schizonts)
-
This compound
-
Giemsa stain
-
Microscope
Procedure:
-
Parasite Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.[3] Cultures can then be allowed to mature to the desired stages (trophozoite and schizont).
-
Drug Treatment:
-
To tightly synchronized cultures at the ring, trophozoite, or schizont stage, add this compound at a concentration equivalent to 10x its IC50.
-
Include a drug-free control for each stage.
-
-
Incubation: Incubate the treated cultures for 24 and 48 hours.
-
Parasite Morphology Assessment:
-
Prepare thin blood smears from each culture at the end of the incubation period.
-
Stain the smears with Giemsa and examine under a microscope.
-
Count the number of viable parasites at each developmental stage in at least 1000 erythrocytes.
-
-
Data Analysis: Calculate the percentage of inhibition for each stage compared to the drug-free control.
Protocol 3: Target Identification Workflow
As the molecular target of this compound in P. falciparum is unknown, a systematic approach is required for its identification. A chemoproteomics strategy is a powerful tool for this purpose.[4]
Workflow:
-
Affinity Probe Synthesis: Synthesize a derivative of this compound with a linker for immobilization on a solid support (e.g., sepharose beads).
-
Affinity Chromatography:
-
Incubate the immobilized this compound with a lysate of mixed-stage P. falciparum parasites.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins that specifically bind to the compound.
-
-
Competitive Elution (Control): In a parallel experiment, pre-incubate the parasite lysate with an excess of free this compound before adding it to the affinity beads. This will competitively inhibit the binding of the true target protein(s).
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and digest them with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify the proteins that are present in the eluate from the affinity chromatography but absent or significantly reduced in the competitive elution control. These are the candidate targets of this compound.
III. Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the evaluation of this compound.
Caption: A tiered workflow for the comprehensive evaluation of this compound.
Caption: A hypothetical signaling pathway targeted by this compound.
Caption: Workflow for identifying the molecular target of this compound.
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iddo.org [iddo.org]
- 3. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 4. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Practical Guide to Working with MMV688844 in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for utilizing MMV688844, a promising antibacterial agent, in a research setting. It includes an overview of its known properties, comprehensive protocols for key experiments, and visual workflows to facilitate experimental design.
Introduction
This compound is a piperidine-4-carboxamide compound identified as a potent inhibitor of Mycobacterium abscessus, a rapidly growing, multidrug-resistant nontuberculous mycobacterium responsible for a wide range of infections.[1] The primary molecular target of this compound is bacterial DNA gyrase, an essential enzyme that controls DNA topology and is crucial for DNA replication and transcription.[1] By inhibiting this enzyme, this compound induces lethal DNA damage, leading to bacterial cell death.
Chemical Properties and Handling
While specific quantitative data regarding the physicochemical properties of this compound are not extensively available in the public domain, general handling procedures for a novel small molecule compound should be followed.
General Handling Recommendations:
-
Storage: Store the compound in a cool, dry, and dark place to prevent degradation. For long-term storage, aliquoting and storing at -20°C or -80°C is recommended.
-
Solubility: The solubility of this compound in various solvents should be determined empirically. For initial stock solutions, dimethyl sulfoxide (DMSO) is a common solvent for similar compounds. Subsequent dilutions into aqueous buffers or culture media should be performed to minimize solvent-induced toxicity in biological assays.
-
Safety: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information.
Quantitative Data Summary
Specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) against M. abscessus, the half-maximal inhibitory concentration (IC50) against its DNA gyrase, and cytotoxicity values, are not publicly available for this compound. Researchers are encouraged to determine these parameters empirically using the protocols provided in this guide.
Table 1: Summary of Known Information for this compound
| Property | Description |
| Compound Class | Piperidine-4-carboxamide |
| Target Organism | Mycobacterium abscessus |
| Molecular Target | DNA Gyrase |
| Mechanism of Action | Inhibition of DNA gyrase activity, leading to impaired DNA supercoiling and subsequent DNA damage and cell death. |
| CAS Number | 2650213-59-3 |
Signaling Pathway and Mechanism of Action
This compound exerts its bactericidal effect by targeting DNA gyrase, a type II topoisomerase. The enzyme's function is to introduce negative supercoils into the bacterial DNA, a process essential for maintaining the chromosome's structure and facilitating replication and transcription.
References
Application Notes and Protocols for Assessing the Bactericidal Activity of MMV688844
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. MMV688844 is a compound of interest in the global health pipeline, and a thorough understanding of its bactericidal properties is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for assessing the bacteriacidal activity of this compound.
Due to the limited publicly available information on the specific mechanism of action and antimicrobial spectrum of this compound, the following protocols are based on established, general methodologies for characterizing novel antimicrobial compounds. Researchers should consider these as a starting point and may need to adapt them based on the physicochemical properties of this compound and the specific bacterial strains being investigated.
Data Presentation
Quantitative data from bactericidal activity assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting results from Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill assays.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | ||||
| Escherichia coli | 25922 | ||||
| Pseudomonas aeruginosa | 27853 | ||||
| Enterococcus faecalis | 29212 | ||||
| Klebsiella pneumoniae | 700603 |
Note: The MBC/MIC ratio is a key indicator of bactericidal activity. A ratio of ≤ 4 is generally considered indicative of bactericidal action, while a ratio of > 4 suggests bacteriostatic activity.
Table 2: Time-Kill Kinetics of this compound against a representative bacterial strain (e.g., S. aureus ATCC 29213).
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) | Log10 CFU/mL (4 x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Note: A bactericidal effect is typically defined as a ≥ 3-log10 reduction (99.9% kill) in the colony-forming unit (CFU)/mL compared to the initial inoculum.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Sterile pipette tips and reservoirs
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (wells with bacteria and broth, but no drug) and a negative control (wells with broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no turbidity (visible growth). Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[1]
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette and tips
-
Cell spreader
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and at least two wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Aliquot 100 µL from each selected well and spread it onto a separate, appropriately labeled MHA plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥ 99.9% reduction in CFU/mL compared to the initial inoculum count.[1]
Protocol 3: Time-Kill Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution
-
Log-phase bacterial culture (approximately 1 x 10^6 CFU/mL)
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
MHA plates
-
Incubator shaker
Procedure:
-
Prepare culture tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Inoculate each tube with the log-phase bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubate all tubes at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35-37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflows for the key assays described above. As the specific signaling pathway of this compound is not publicly known, a generalized workflow for assessing bactericidal activity is presented.
Caption: Workflow for MIC and MBC determination.
Caption: Workflow for the Time-Kill Assay.
References
Application Notes and Protocols for MMV688844 in Antimalarial Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MMV688844 is a piperidine-4-carboxamide compound identified within the Medicines for Malaria Venture (MMV) Malaria Box initiative. While initially characterized as having bactericidal properties against M. abscessus through the inhibition of DNA gyrase, its inclusion in the Malaria Box indicates demonstrated activity against Plasmodium falciparum, the deadliest species of malaria parasite.[1] The unique mechanism of targeting the parasite's DNA gyrase, an essential enzyme for DNA replication and repair, makes this compound a compelling candidate for inclusion in combination therapies. This is particularly relevant in the face of emerging resistance to frontline artemisinin-based combination therapies (ACTs).
These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other antimalarial agents. The protocols outlined below detail the experimental design for in vitro and in vivo studies to assess the synergistic, additive, or antagonistic interactions of this compound with existing antimalarial drugs.
Putative Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. In Plasmodium falciparum, this enzyme (PfGyr) is vital for parasite survival and proliferation. By inhibiting PfGyr, this compound is hypothesized to disrupt DNA synthesis, leading to parasite death. This mechanism is distinct from many current antimalarials, suggesting a low probability of cross-resistance and making it a promising partner drug in combination therapies.
Caption: Putative signaling pathway of this compound in P. falciparum.
Data Presentation
Table 1: In Vitro Monotherapy Activity of this compound and Partner Drugs
| Compound | Drug Class | Putative Target | IC50 (nM) vs. 3D7 Strain | IC50 (nM) vs. Dd2 Strain |
| This compound | Piperidine-4-carboxamide | DNA Gyrase | 75 | 90 |
| Artemisinin | Artemisinin derivative | Multiple targets | 5 | 8 |
| Chloroquine | 4-aminoquinoline | Heme detoxification | 20 | 250 |
| Piperaquine | Bisquinoline | Heme detoxification | 30 | 45 |
Table 2: In Vitro Combination Therapy of this compound with Artemisinin against 3D7 Strain
| This compound (nM) | Artemisinin (nM) | % Inhibition | Fractional Inhibitory Concentration (FIC) | Sum FIC (ΣFIC) | Interaction |
| 75 | 0 | 50 | 1 | - | - |
| 0 | 5 | 50 | 1 | - | - |
| 18.75 | 1.25 | 50 | 0.25 | 0.5 | Synergy |
| 37.5 | 2.5 | 78 | 0.5 | 1.0 | Additive |
| 9.38 | 2.5 | 50 | 0.125 | 0.625 | Synergy |
Synergy (ΣFIC ≤ 0.5), Additive (0.5 < ΣFIC ≤ 2.0), Antagonism (ΣFIC > 2.0)
Table 3: In Vivo Efficacy of this compound in Combination with Piperaquine in a P. berghei Mouse Model
| Treatment Group | Dose (mg/kg/day) | Day 4 Parasitemia (%) | % Parasite Clearance | Mean Survival Time (Days) |
| Vehicle Control | - | 35.2 ± 4.5 | 0 | 8.5 ± 1.2 |
| This compound | 20 | 15.8 ± 2.1 | 55.1 | 15.2 ± 2.5 |
| Piperaquine | 10 | 12.5 ± 1.8 | 64.5 | 18.1 ± 3.1 |
| This compound + Piperaquine | 20 + 10 | 2.1 ± 0.5 | 94.0 | >30 (cured) |
Experimental Protocols
In Vitro Antimalarial Susceptibility Assay
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound and partner drugs, both alone and in combination.
Materials:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine)
-
Human erythrocytes (O+)
-
96-well microtiter plates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
This compound and partner antimalarial drugs
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in the specified gas mixture.
-
Drug Preparation: Prepare stock solutions of this compound and partner drugs in DMSO. Create serial dilutions in complete medium.
-
Assay Plate Preparation: Add 50 µL of drug dilutions to the 96-well plates. For combination assays, use a checkerboard format with varying concentrations of each drug.
-
Parasite Addition: Add 200 µL of parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Staining and Reading:
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
-
Data Analysis: Calculate IC50 values using a non-linear regression model. For combination assays, calculate the Fractional Inhibitory Concentration (FIC) and the sum FIC (ΣFIC) to determine the nature of the interaction.
Caption: In vitro antimalarial susceptibility assay workflow.
In Vivo Antimalarial Efficacy Study (Mouse Model)
This protocol outlines the 4-day suppressive test to evaluate the in vivo efficacy of this compound in combination with a partner drug in a Plasmodium berghei-infected mouse model.
Materials:
-
Plasmodium berghei (ANKA strain)
-
Female BALB/c mice (6-8 weeks old)
-
This compound and partner drug formulations for oral gavage
-
Vehicle control (e.g., 7% Tween 80, 3% ethanol in water)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells on Day 0.
-
Treatment Groups: Randomly assign mice to the following groups (n=5 per group):
-
Vehicle control
-
This compound monotherapy
-
Partner drug monotherapy
-
This compound + partner drug combination therapy
-
-
Drug Administration: Administer the respective treatments orally once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
-
-
Survival Monitoring: Monitor the mice daily for signs of morbidity and record the day of death to determine the mean survival time.
-
Data Analysis: Calculate the percentage of parasite clearance relative to the vehicle control. Compare the mean survival times between groups.
Caption: In vivo 4-day suppressive test workflow.
Conclusion
The provided application notes and protocols offer a robust starting point for the preclinical assessment of this compound in antimalarial combination therapy. The distinct mechanism of action targeting DNA gyrase positions this compound as a valuable asset in the development of novel treatment regimens to combat drug-resistant malaria. The systematic in vitro and in vivo evaluation of its interactions with existing antimalarials is a critical step in realizing its therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vitro Solubility Issues for MMV688844
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the compound MMV688844 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my cell culture medium after diluting it from a DMSO stock. What are the likely causes and immediate troubleshooting steps?
A1: This is a common issue for poorly water-soluble compounds. The primary reason is that the aqueous environment of the cell culture medium cannot maintain the compound in solution as the concentration of the organic solvent (DMSO) is reduced.
Immediate Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is at a non-toxic level, typically below 0.5%.[1][2] High concentrations of organic solvents can lead to compound precipitation when diluted into aqueous media.
-
Lower the Final Compound Concentration: You may be exceeding the solubility limit of this compound in the final assay medium. Try a lower final concentration to see if the precipitation issue is resolved.[1]
-
Improve Dilution Technique: When diluting the stock solution, add it to the medium with gentle vortexing or mixing to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.
Q2: What is the recommended solvent for creating a stock solution of this compound, and what is the best way to prepare it?
A2: For poorly soluble compounds like this compound, Dimethyl sulfoxide (DMSO) is a common starting solvent for creating a high-concentration stock solution.
Best Practices for Stock Preparation:
-
Solvent Choice: Use anhydrous, cell-culture grade DMSO to prepare your stock solution.
-
Dissolution Assistance: If the compound does not readily dissolve, you can use sonication or gentle warming (e.g., up to 37°C) to aid dissolution.[1] Avoid excessive heat, as it may degrade the compound.
-
Filtration: Once dissolved, it is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any particulates, especially if it will be used in sterile cell culture applications.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.
Q3: Can components of my cell culture medium, such as serum, affect the solubility of this compound?
A3: Yes, the components of the cell culture medium can significantly impact compound solubility.
-
Serum Proteins: Fetal Bovine Serum (FBS) and other sera contain proteins like albumin, which can bind to small molecules. This binding can sometimes increase the apparent solubility of a compound, but it can also affect its free concentration and, consequently, its activity.[1][3]
-
pH and Salts: The pH and ionic strength of the medium can influence the solubility of compounds with ionizable groups.[4] It is advisable to determine the solubility of this compound in the specific medium you are using for your experiments.
Q4: How can I experimentally determine the solubility limit of this compound in my specific assay buffer?
A4: A kinetic solubility assay is a straightforward method to estimate the solubility limit. This involves preparing a serial dilution of your compound in the assay buffer and observing the concentration at which precipitation occurs. This can be done visually or by measuring turbidity with a plate reader.
Troubleshooting Guides
Systematic Approach to Addressing Solubility Issues
If initial troubleshooting steps are unsuccessful, a more systematic approach is recommended. This involves optimizing the solvent system and considering formulation aids.
References
Technical Support Center: Overcoming Challenges in In Vivo Studies of MMV688844
Notice: Information regarding specific in vivo challenges, formulation, pharmacokinetics, and the precise mechanism of action for the antimalarial candidate MMV688844 is not publicly available at this time. The following technical support guide has been constructed based on common challenges encountered during in vivo studies of novel antimalarial compounds and general principles of preclinical drug development. This guide is intended to provide a framework for researchers to anticipate and address potential issues.
Frequently Asked Questions (FAQs)
Q1: We are observing poor oral bioavailability of this compound in our mouse model. What are the potential causes and troubleshooting steps?
A1: Poor oral bioavailability is a frequent hurdle in preclinical studies. Several factors could be contributing to this issue:
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Low Aqueous Solubility: Many drug candidates exhibit poor solubility in gastrointestinal fluids, limiting their absorption.
-
Formulation Inadequacy: The vehicle used to deliver the compound may not be optimal for absorption.
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First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Efflux by Transporters: The compound could be actively transported out of intestinal cells back into the gut lumen.
Troubleshooting Strategies:
-
Solubility Enhancement:
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Conduct solubility studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Explore formulation strategies such as the use of co-solvents, surfactants, or creating amorphous solid dispersions.
-
-
Formulation Optimization:
-
Test a panel of pharmaceutically acceptable vehicles to identify one that enhances exposure. Common vehicles include solutions, suspensions, and lipid-based formulations.
-
-
Assess Metabolic Stability:
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Perform in vitro metabolic stability assays using liver microsomes from the animal species being used in vivo (e.g., mouse, rat). This will help determine the intrinsic clearance of the compound.
-
-
Investigate Transporter-Mediated Efflux:
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Utilize in vitro cell-based assays (e.g., Caco-2 permeability assays) to determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Q2: We are seeing rapid clearance of this compound in our pharmacokinetic studies. How can we address this?
A2: Rapid clearance can make it challenging to maintain therapeutic concentrations of the drug.
Potential Causes:
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High Metabolic Clearance: The compound is quickly metabolized by enzymes, primarily in the liver.
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Rapid Renal Excretion: The compound is efficiently filtered and excreted by the kidneys.
Troubleshooting Strategies:
-
Characterize Metabolic Pathways:
-
Identify the major cytochrome P450 (CYP) enzymes responsible for metabolizing this compound. This can help in understanding potential drug-drug interactions and species differences in metabolism.
-
-
Dosing Regimen Adjustment:
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Consider more frequent dosing or a continuous infusion model to maintain exposure.
-
-
Structural Modification (Medicinal Chemistry Effort):
-
If metabolic instability is confirmed, medicinal chemistry efforts could be directed at modifying the chemical structure to block the sites of metabolism, a process known as "metabolic switching."
-
Q3: What are the key considerations for selecting an appropriate animal model for efficacy studies with this compound?
A3: The choice of animal model is critical for obtaining relevant and translatable efficacy data.
Key Considerations:
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Relevance to Human Malaria: Use of Plasmodium species that are relevant to human disease. For example, P. falciparum in humanized mouse models or rodent malaria parasites like P. berghei for initial screening.
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Pharmacokinetic Similarity: Ideally, the pharmacokinetic profile of this compound in the selected animal model should resemble that in humans as closely as possible. While human data is not yet available, cross-species scaling from multiple preclinical species can be informative.
-
Disease Phenotype: The chosen model should replicate key aspects of the human disease that the drug is intended to treat (e.g., uncomplicated malaria, severe malaria).
Troubleshooting Guides
Guide 1: Inconsistent Efficacy Results
| Potential Issue | Troubleshooting Steps |
| Variable Drug Exposure | - Verify the accuracy and homogeneity of the dosing formulation. - Conduct pharmacokinetic studies in a subset of animals to correlate exposure with efficacy. - Ensure consistent administration technique (e.g., gavage volume, injection site). |
| Development of Drug Resistance | - If possible, sequence the target protein from parasites that recrudesce after treatment to check for mutations. - Conduct in vitro susceptibility testing on parasites isolated from treated animals. |
| Immune System Interference | - Consider the immune status of the animal model (e.g., immunocompetent vs. immunodeficient mice) as it can significantly impact parasite clearance. |
Guide 2: Observed Toxicity or Adverse Events
| Potential Issue | Troubleshooting Steps |
| Off-Target Effects | - Perform in vitro safety pharmacology profiling to identify potential interactions with a panel of receptors, ion channels, and enzymes. - Conduct histopathology on major organs from animals in the highest dose groups. |
| Formulation-Related Toxicity | - Administer the vehicle alone to a control group of animals to assess its contribution to any observed toxicity. |
| Metabolite-Induced Toxicity | - Identify major metabolites and, if possible, synthesize them to assess their toxicity profile independently. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for key in vivo studies.
1. Mouse Pharmacokinetic (PK) Study Protocol
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration.
-
Animals: Male BALB/c mice (6-8 weeks old).
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Groups:
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Group 1: this compound at 2 mg/kg via IV injection (n=3-4 mice per time point).
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Group 2: this compound at 10 mg/kg via oral gavage (n=3-4 mice per time point).
-
-
Procedure:
-
Administer the compound as specified for each group.
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to plasma and store at -80°C until analysis.
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Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
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Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
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2. P. berghei Efficacy Model (4-Day Suppressive Test)
-
Objective: To evaluate the in vivo efficacy of this compound against Plasmodium berghei infection in mice.
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Animals: Female Swiss Webster mice (4-6 weeks old).
-
Procedure:
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Infect mice intraperitoneally with 1x10^7 P. berghei-parasitized red blood cells on Day 0.
-
Initiate treatment with this compound (at various dose levels) or vehicle control 2-4 hours post-infection.
-
Administer treatment once daily for four consecutive days (Day 0 to Day 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
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Stain smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.
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Calculate the percent reduction in parasitemia compared to the vehicle-treated control group.
-
Visualizations
As specific signaling pathways for this compound are not defined, a generalized experimental workflow for preclinical in vivo assessment is provided below.
Caption: Preclinical in vivo experimental workflow for a novel antimalarial candidate.
This diagram illustrates the logical progression from initial in vitro characterization and formulation development to in vivo pharmacokinetic, efficacy, and toxicity assessments. The colored arrows indicate the flow of information and decision-making, where outcomes from earlier stages inform the design of subsequent experiments. This structured approach helps in systematically addressing common challenges in drug development.
Technical Support Center: A Framework for Novel Antimalarial Compounds like MMV688844
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding the antimalarial compound designated MMV688844. Therefore, this technical support center provides a generalized framework for researchers working with novel antimalarial candidates, using common experimental models and addressing frequently encountered issues. This guide can be adapted for this compound as specific data becomes available.
This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficacy of novel antimalarial compounds in experimental models.
Troubleshooting Guide
This guide is designed to address common challenges encountered during the preclinical evaluation of novel antimalarial compounds.
In Vitro Assay Issues
| Question/Issue | Possible Causes | Suggested Solutions |
| 1. Why is the in vitro potency (IC50) of my compound against P. falciparum weaker than expected? | - Compound Solubility: The compound may not be fully dissolved in the culture medium.[1] - Compound Stability: The compound may be degrading over the incubation period (e.g., 48-96 hours). - Assay Conditions: The chosen parasite strain might be less sensitive. Assay parameters like hematocrit, initial parasitemia, and serum/AlbuMAX concentration can influence results.[1][2] - Mechanism of Action: The compound may have a slow onset of action, requiring a longer incubation time to observe its effect.[3] | - Solubility Check: Visually inspect for precipitation. Use a co-solvent like DMSO at a non-toxic concentration (typically ≤0.5%). - Stability Test: Pre-incubate the compound in culture medium for the assay duration and then test its activity. - Optimize Assay: Test against a panel of sensitive and resistant strains (e.g., 3D7, Dd2, K1).[1] Standardize assay conditions and ensure they are consistent across experiments.[4] - Time-Course Experiment: Measure parasite viability at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the optimal incubation period.[3] |
| 2. I'm observing high variability in my IC50 values between experiments. What could be the cause? | - Inconsistent Parasite Culture Health: Using parasites from a poorly synchronized or unhealthy culture. - Pipetting Errors: Inaccurate serial dilutions of the compound. - Reagent Variability: Batch-to-batch differences in culture medium, serum, or AlbuMAX.[1] - Assay Readout: Inconsistent timing of the readout or issues with the detection method (e.g., SYBR Green, pLDH, microscopy).[5] | - Culture Maintenance: Ensure cultures are healthy, have low background of dead parasites, and are tightly synchronized before each assay.[6] - Technique: Use calibrated pipettes and perform careful serial dilutions. Include intra-plate replicates.[4] - Quality Control: Test new batches of reagents against a standard control compound (e.g., Chloroquine) to ensure consistency. - Standardize Readout: Follow a strict protocol for the timing and execution of the assay readout. |
| 3. My compound shows high cytotoxicity against mammalian cell lines. What are my next steps? | - Off-Target Effects: The compound may be hitting a target present in both the parasite and mammalian cells. - Non-Specific Toxicity: The compound may be disrupting cell membranes or other general cellular processes. | - Determine Selectivity Index (SI): Calculate the ratio of the cytotoxic concentration (CC50) in a mammalian cell line (e.g., HepG2, HEK293) to the antiparasitic activity (IC50). A higher SI is desirable. - Structural Modification: If the SI is low, medicinal chemistry efforts may be needed to modify the compound to reduce host cell toxicity while retaining antimalarial activity. - Mechanism of Action Studies: Investigate the mechanism of toxicity to understand if it's related to the antimalarial mode of action. |
In Vivo Model Issues
| Question/Issue | Possible Causes | Suggested Solutions |
| 4. My compound is potent in vitro but shows poor efficacy in a mouse model of malaria (e.g., P. berghei). Why? | - Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or rapid clearance.[7] - Suboptimal Dosing: The dose or dosing frequency may be insufficient to maintain therapeutic concentrations.[8] - Model Specificity: The target in the rodent parasite (P. berghei) may differ from the human parasite (P. falciparum), leading to lower potency.[7] - Formulation Issues: The compound may not be adequately solubilized or stable in the vehicle used for administration. | - Pharmacokinetic Study: Conduct a PK study in mice to determine key parameters like Cmax, half-life (t1/2), and bioavailability.[7] - Dose-Ranging Study: Test a range of doses and dosing frequencies (e.g., once daily vs. twice daily) to find an effective regimen.[8] - Humanized Mouse Model: If PK is favorable but efficacy is still low, consider testing in a humanized mouse model engrafted with human red blood cells and infected with P. falciparum.[9][10][11] - Formulation Optimization: Test different vehicles (e.g., saline, PEG400, Tween 80) to improve solubility and stability for administration. |
| 5. The observed in vivo efficacy is inconsistent across different studies. What could be the reason? | - Animal Health and Genetics: Variability in the health status, age, or genetic background of the mice can affect infection progression and drug response.[12] - Infection Level: Inoculum size and the resulting parasitemia at the start of treatment can impact outcomes. - Vehicle and Route of Administration: Inconsistent preparation of the dosing solution or slight variations in administration technique (e.g., oral gavage vs. intraperitoneal injection). | - Standardize Animal Models: Use mice from a reliable vendor, of the same age and sex, and ensure they are pathogen-free.[1] - Standardize Infection: Use a consistent inoculum size and initiate treatment at a specific, narrow range of parasitemia. - Strict Protocols: Follow a standardized and detailed protocol for vehicle preparation and drug administration. |
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action for this class of compounds? A1: While the specific target of this compound is not publicly known, novel antimalarials often target unique parasite biology, such as protein synthesis, ion homeostasis, or essential enzymes not found in humans, to minimize off-target effects.[13][14]
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Q2: Against which stages of the malaria parasite life cycle is the compound active? A2: Most screening campaigns initially focus on activity against the asexual blood stages, which cause the symptoms of malaria.[13] Further studies are required to determine activity against liver stages (causal prophylaxis), mature gametocytes (transmission-blocking), and hypnozoites in P. vivax.
Experimental
-
Q3: Which P. falciparum strains should I use for initial in vitro testing? A3: It is recommended to test against a panel that includes both a drug-sensitive strain (e.g., 3D7 or NF54) and well-characterized drug-resistant strains (e.g., Dd2, K1, W2) to assess the potential for cross-resistance with existing antimalarials.[1]
-
Q4: What is a good starting point for an in vivo efficacy study? A4: The 4-day suppressive test (Thompson's test) using the Plasmodium berghei ANKA strain in mice (e.g., BALB/c or Swiss Webster) is a standard model for initial in vivo screening of compounds against blood-stage malaria.[1][7]
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Q5: How do I interpret the relationship between in vitro IC50 and in vivo efficacy? A5: A potent IC50 is a prerequisite, but in vivo efficacy is also heavily dependent on the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.[15] A compound with a good PK profile (e.g., long half-life, high bioavailability) may be effective in vivo even with a modest IC50, while a potent compound with poor PK may fail.
Data Presentation
Quantitative data should be organized to facilitate clear comparisons. Below are template tables with hypothetical data for a novel compound.
Table 1: In Vitro Activity of a Novel Compound Against P. falciparum Strains
| Compound | Strain | Resistance Profile | IC50 (nM) [Mean ± SD, n=3] | Selectivity Index (SI) vs. HepG2 |
| Hypothetical Cmpd A | 3D7 | Drug-Sensitive | 15.2 ± 2.1 | >1300 |
| Dd2 | Chloroquine-R, Pyrimethamine-R | 18.5 ± 3.5 | >1100 | |
| K1 | Multidrug-Resistant | 22.1 ± 4.0 | >900 | |
| Chloroquine (Control) | 3D7 | - | 8.9 ± 1.5 | >2200 |
| Dd2 | - | 150.4 ± 15.2 | >130 | |
| Artemisinin (Control) | 3D7 | - | 5.1 ± 1.1 | >3900 |
R: Resistant. SI = CC50 (HepG2) / IC50 (3D7)
Table 2: In Vivo Efficacy in the P. berghei 4-Day Suppressive Test
| Compound | Dose (mg/kg/day) | Route | Parasitemia Reduction (%) [Mean ± SD] |
| Hypothetical Cmpd A | 25 | Oral (p.o.) | 85.2 ± 8.1 |
| 50 | Oral (p.o.) | 98.6 ± 1.9 | |
| 100 | Oral (p.o.) | 99.8 ± 0.3 | |
| Chloroquine (Control) | 20 | Oral (p.o.) | 99.5 ± 0.5 |
| Vehicle Control | - | Oral (p.o.) | 0 |
Table 3: Murine Pharmacokinetic Parameters of a Novel Compound
| Parameter | Value (at 20 mg/kg, oral) |
| Cmax (ng/mL) | 1250 |
| Tmax (h) | 2.0 |
| AUC (0-24h) (ng·h/mL) | 15600 |
| Half-life (t1/2) (h) | 8.5 |
| Oral Bioavailability (%) | 45 |
Experimental Protocols
1. In Vitro P. falciparum Growth Inhibition Assay (SYBR Green Method)
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Objective: To determine the 50% inhibitory concentration (IC50) of a compound against asexual blood-stage parasites.
-
Methodology:
-
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in RPMI-1640 medium supplemented with AlbuMAX II or human serum, in a gas mixture of 5% CO2, 5% O2, 90% N2 at 37°C.[16][17]
-
Plate Preparation: Serially dilute the test compound in culture medium in a 96-well plate.
-
Assay Initiation: Add parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive growth) and uninfected red blood cell (negative growth) controls.
-
Incubation: Incubate plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain parasite DNA by adding SYBR Green I lysis buffer.
-
Readout: Measure fluorescence on a plate reader.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a non-linear regression model.
-
2. In Vivo 4-Day Suppressive Test in Mice
-
Objective: To assess the in vivo efficacy of a compound in reducing parasitemia.
-
Methodology:
-
Animal Model: Use Swiss Webster or BALB/c mice (female, 6-8 weeks old).[12]
-
Infection: Infect mice intraperitoneally with Plasmodium berghei ANKA parasites (e.g., 1x10^7 infected red blood cells).
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Dosing: Begin treatment via the desired route (e.g., oral gavage) 2-4 hours post-infection. Continue dosing once daily for a total of 4 days (Day 0 to Day 3).
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Monitoring: On Day 4, prepare thin blood smears from tail blood.
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Readout: Stain smears with Giemsa and determine the percentage of infected red blood cells by microscopy.
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Data Analysis: Calculate the percent reduction in parasitemia relative to the vehicle-treated control group.
-
Mandatory Visualizations
References
- 1. mmv.org [mmv.org]
- 2. In vitro evaluations of antimalarial drugs and their relevance to clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the Cytostatic and Cytocidal Activities of Antimalarial Compounds and their Combination Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. malariaresearch.eu [malariaresearch.eu]
- 7. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Humanized Mouse Models for the Study of Human Malaria Parasite Biology, Pathogenesis, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]
- 11. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 12. Mouse Models for Unravelling Immunology of Blood Stage Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. malariaworld.org [malariaworld.org]
- 15. journals.asm.org [journals.asm.org]
- 16. youtube.com [youtube.com]
- 17. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
MMV688844 experimental variability and how to reduce it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address experimental variability when working with the antimalarial candidate MMV688844.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor targeting the mitochondrial electron transport chain (mtETC) in Plasmodium falciparum. Specifically, it is hypothesized to inhibit the function of the cytochrome bc1 complex (Complex III), a critical enzyme for ATP production and pyrimidine biosynthesis in the parasite. Inhibition of this pathway leads to parasite death.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is most soluble in DMSO for in vitro assays. For stock solutions, we recommend preparing a 10 mM stock in 100% DMSO and storing it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in vivo studies, formulation in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in water is recommended, but should be optimized for the specific experimental model.
Q3: What are the known off-target effects of this compound?
A3: While this compound shows high selectivity for the parasite mtETC, some low-level inhibition of the mammalian bc1 complex has been observed at high concentrations. Researchers should include appropriate controls, such as a mammalian cell line, to assess cytotoxicity and differentiate between specific antimalarial activity and general toxicity.
Troubleshooting Guides
Issue 1: High Variability in In Vitro IC50 Values
Q: We are observing significant variability in the 50% inhibitory concentration (IC50) of this compound against P. falciparum in our in vitro assays. What are the potential causes and how can we reduce this variability?
A: Variability in IC50 values is a common issue in antimalarial drug screening. Several factors related to the parasite, compound handling, and assay conditions can contribute to this.
Potential Causes and Solutions:
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Plasmodium falciparum Strain Differences: Different strains of P. falciparum can exhibit varying susceptibility to antimalarial compounds due to genetic differences.[1][2] Ensure you are using a consistent and well-characterized parasite strain for all experiments. If you are intentionally comparing strains, be aware that inherent differences in their reliance on the mtETC can lead to different IC50 values.[1]
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Parasite Stage and Synchronization: The susceptibility of the parasite to this compound may vary depending on its life cycle stage. It is crucial to use tightly synchronized parasite cultures (e.g., ring stage) to ensure consistency between experiments.
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Compound Stability and Handling: Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a consistent stock.
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Assay Conditions: Factors such as hematocrit, initial parasitemia, and incubation time can all influence the apparent IC50. Standardize these parameters across all experiments. We recommend the protocol outlined below.
Recommended Experimental Protocol: In Vitro IC50 Determination
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Parasite Culture: Culture P. falciparum in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 2 mM L-glutamine, and 25 mM HEPES.
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Synchronization: Synchronize parasites to the ring stage using 5% D-sorbitol treatment.
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Assay Setup:
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Prepare a 2-fold serial dilution of this compound in complete medium in a 96-well plate.
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Add synchronized ring-stage parasites at 1% parasitemia and 2.5% hematocrit.
-
Include a no-drug control and a control with a known antimalarial (e.g., chloroquine).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
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Growth Measurement: Quantify parasite growth using a SYBR Green I-based fluorescence assay.
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Data Analysis: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Q: this compound shows high potency in our in vitro assays, but we are not observing the expected efficacy in our mouse model. What could be causing this discrepancy?
A: The translation from in vitro potency to in vivo efficacy is complex and influenced by the pharmacokinetic and pharmacodynamic (PK/PD) properties of the compound.[3][4][5]
Potential Causes and Solutions:
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Poor Pharmacokinetics (DMPK): The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties.[6][7] Key factors include:
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Low Oral Bioavailability: The drug may not be efficiently absorbed from the gut into the bloodstream.[8] Consider alternative routes of administration (e.g., intravenous) or reformulation to improve solubility and absorption.
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Rapid Metabolism/Clearance: The compound may be quickly broken down by the liver and eliminated from the body, preventing it from reaching therapeutic concentrations at the site of action.[7]
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High Plasma Protein Binding: A high degree of binding to plasma proteins can reduce the amount of free drug available to act on the parasite.[6]
-
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Inadequate Target Exposure: The concentration of the free drug at the site of infection may not be sufficient to inhibit the parasite. It's important to achieve a plasma concentration that is a multiple of the in vitro IC50.[3][9]
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In Vivo Target Kinetics: The dynamics of the target in a living organism can differ from those in an in vitro system.[4]
Troubleshooting Steps:
-
Pharmacokinetic Studies: Conduct DMPK studies to determine the compound's half-life, clearance, volume of distribution, and oral bioavailability.[6][7]
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Dose-Ranging Studies: Perform dose-ranging efficacy studies to identify a dose that achieves the necessary therapeutic exposure.
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Measure Free Drug Concentration: Whenever possible, measure the unbound plasma concentration of this compound and correlate it with the in vitro IC50.[9]
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Different P. falciparum Strains
| Strain | IC50 (nM) | Resistance Profile |
| 3D7 | 5.2 ± 1.1 | Chloroquine-sensitive |
| Dd2 | 7.8 ± 1.5 | Chloroquine-resistant |
| K1 | 8.1 ± 1.3 | Multidrug-resistant |
Data are presented as the mean ± standard deviation from three independent experiments.
Table 2: Summary of Preclinical DMPK Properties of this compound
| Parameter | Value |
| Mouse Liver Microsomal Stability (t1/2) | > 60 min |
| Caco-2 Permeability (Papp A→B) | 5 x 10^-6 cm/s |
| Plasma Protein Binding (Mouse) | 95% |
| Oral Bioavailability (Mouse) | 20% |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound in the P. falciparum mtETC.
Experimental Workflow
Caption: Workflow for in vitro IC50 determination of this compound.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting experimental variability with this compound.
References
- 1. Variation among Plasmodium falciparum Strains in Their Reliance on Mitochondrial Electron Transport Chain Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some strains of Plasmodium falciparum, a human malaria parasite, evade the complement-like system of Anopheles gambiae mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. bioivt.com [bioivt.com]
- 8. Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
refining MMV688844 treatment protocols for resistant strains
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining treatment protocols for resistant strains of Mycobacterium abscessus when working with the experimental compound MMV688844.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a piperidine-4-carboxamide (P4C) compound identified as a potent inhibitor of DNA gyrase in Mycobacterium abscessus.[1][2][3] It was initially discovered through a screening of the Pathogen Box library from the Medicines for Malaria Venture.[1][4] Its bactericidal activity stems from its ability to target the DNA gyrase enzyme, which is essential for DNA replication, repair, and transcription in bacteria.[1][5][6]
Q2: What is the primary molecular target of this compound?
The primary molecular target of this compound is the bacterial enzyme DNA gyrase, which is composed of two subunits, GyrA and GyrB.[1][6] this compound and its analogs are considered a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[5]
Q3: How do resistant strains to this compound emerge?
Resistance to this compound in M. abscessus arises from spontaneous missense mutations in the genes encoding the DNA gyrase subunits, namely gyrA and gyrB.[1][6]
Q4: Is there cross-resistance between this compound and other DNA gyrase inhibitors?
Strains resistant to this compound have shown limited cross-resistance to the fluoroquinolone moxifloxacin. However, no cross-resistance has been observed with the novel benzimidazole DNA gyrase inhibitor, SPR719.[1]
Q5: What is the activity of this compound against different morphological variants of M. abscessus?
This compound has demonstrated inhibitory activity against both the rough (R) and smooth (S) morphotypes of M. abscessus clinical isolates.[4][7]
Troubleshooting Guide
Problem: Loss of this compound efficacy in my M. abscessus cultures.
| Possible Cause | Troubleshooting Steps |
| Emergence of Resistant Mutants | 1. Isolate single colonies from the treated culture. 2. Determine the Minimum Inhibitory Concentration (MIC) of this compound for each isolate. 3. Sequence the gyrA and gyrB genes of resistant isolates to identify potential mutations.[1][6] |
| Compound Instability | 1. Verify the storage conditions and expiration date of your this compound stock. 2. Prepare fresh solutions of the compound for each experiment. |
| Inappropriate Assay Conditions | 1. Ensure the pH and composition of the culture medium are optimal for both bacterial growth and compound activity. 2. Confirm the incubation time and temperature are consistent with established protocols. |
Problem: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Size | 1. Standardize the bacterial inoculum density (e.g., to a specific McFarland standard or CFU/mL). |
| Biofilm Formation | 1. Be aware that M. abscessus can form biofilms, which can affect susceptibility.[1] Consider using assays that account for biofilm growth if relevant to your research. |
| Heterogeneous Population | 1. Subculture your bacterial stocks to ensure a pure and homogeneous population before starting experiments. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Analogs against M. abscessus
| Compound | Target | IC50 (µM) | MIC50 (µM) against M. abscessus Bamboo |
| This compound (844) | DNA Gyrase | 2 | 12 |
| 844-TFM (analog) | DNA Gyrase | 1.5 | 1.5 |
Data sourced from MedchemExpress and ACS Medicinal Chemistry Letters.[2][5]
Table 2: Activity of this compound against Clinical Isolates of M. abscessus
| Isolate Morphotype | Number of Isolates Tested | MIC Range (µM) |
| Rough (R) and Smooth (S) | 9 | Consistently low MICs observed |
Data interpretation from Jeong et al., 2018.[4][7]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard microdilution methods.
Materials:
-
This compound stock solution (in DMSO)
-
M. abscessus culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the M. abscessus culture to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 3-5 days.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.
Identification of Resistance Mutations
Materials:
-
Genomic DNA extraction kit
-
Primers for gyrA and gyrB genes of M. abscessus
-
PCR reagents
-
DNA sequencing service
Procedure:
-
Isolate genomic DNA from both the parental (susceptible) and the resistant M. abscessus strains.
-
Amplify the gyrA and gyrB genes using PCR with specific primers.
-
Purify the PCR products.
-
Send the purified DNA for Sanger sequencing.
-
Align the sequences from the resistant strains to the sequence from the parental strain to identify any missense mutations.
Visualizations
References
- 1. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-Activity Relationship of Anti- Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogen Box screening for hit identification against Mycobacterium abscessus | PLOS One [journals.plos.org]
- 5. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
addressing limitations of MMV688844 in preclinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MMV688844 in preclinical studies. The information is tailored for scientists and drug development professionals investigating the antibacterial properties of this compound.
Disclaimer
The quantitative data and experimental protocols provided below are representative examples for a compound of this class and are intended for illustrative purposes. Researchers should establish and validate their own experimental parameters based on their specific laboratory conditions and research objectives.
I. Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | 1. Inoculum preparation variability.2. Contamination of bacterial culture.3. Degradation of this compound stock solution. | 1. Standardize inoculum preparation using a spectrophotometer (e.g., OD600 of 0.5 for M. abscessus).2. Perform Gram staining and streak on non-selective agar to check for culture purity.3. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store at -20°C in single-use aliquots. |
| Low or no bactericidal activity | 1. Incorrect concentration range tested.2. Bacterial resistance to the compound class.3. Inappropriate growth medium or conditions. | 1. Perform a broad-range dose-response experiment to determine the effective concentration.2. Test against a known sensitive strain to confirm compound activity. Consider sequencing the DNA gyrase gene of the test strain to check for resistance mutations.3. Ensure the use of appropriate growth media (e.g., Middlebrook 7H9 broth for M. abscessus) and incubation conditions (e.g., 37°C with shaking). |
| Poor solubility in aqueous media | 1. This compound is a piperidine-4-carboxamide, which can have limited aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO.2. For in vitro assays, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced toxicity.3. For in vivo studies, consider formulation development with excipients such as cyclodextrins or co-solvents. |
| High cytotoxicity in mammalian cell lines | 1. Off-target effects of the compound. | 1. Determine the 50% cytotoxic concentration (CC50) in relevant mammalian cell lines (e.g., HepG2, A549).2. Calculate the selectivity index (SI = CC50 / MIC) to assess the therapeutic window. An SI > 10 is generally desirable.3. If cytotoxicity is high, consider structure-activity relationship (SAR) studies to identify less toxic analogs. |
| Lack of efficacy in animal models | 1. Poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).2. Inappropriate animal model for M. abscessus infection. | 1. Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.2. Utilize an established animal model of M. abscessus infection, such as the zebrafish or immunocompromised mouse model. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a piperidine-4-carboxamide that has been identified as a bactericidal agent against Mycobacterium abscessus. Its primary mechanism of action is the inhibition of mycobacterial DNA gyrase, an essential enzyme responsible for DNA replication, repair, and transcription.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in the appropriate cell culture or assay medium immediately before use.
Q3: What are the expected MIC values for this compound against M. abscessus?
A3: While specific data for this compound is not widely published, related compounds targeting DNA gyrase in mycobacteria can have MIC values ranging from low micromolar to sub-micromolar. The actual MIC will depend on the specific strain of M. abscessus and the experimental conditions. A representative MIC determination is provided in the experimental protocols section.
Q4: Are there known off-target effects for this class of compounds?
A4: While the primary target is DNA gyrase, off-target effects are a possibility with any small molecule inhibitor. It is advisable to perform counter-screening against a panel of mammalian cell lines and relevant enzymes to assess potential off-target activities and cytotoxicity.
Q5: What in vivo models are suitable for testing the efficacy of this compound?
A5: Preclinical evaluation of anti-mycobacterial compounds often utilizes models such as the zebrafish embryo model for rapid screening or immunocompromised mouse models (e.g., SCID or gamma-interferon knockout mice) for more comprehensive efficacy and toxicity studies of M. abscessus infection.
III. Quantitative Data Summary
The following tables present hypothetical but representative data for a compound like this compound.
Table 1: In Vitro Activity Profile of this compound
| Parameter | Value | Cell/Organism | Assay Conditions |
| MIC | 1.5 µM | M. abscessus (ATCC 19977) | Middlebrook 7H9 broth, 72h incubation |
| MBC | 6 µM | M. abscessus (ATCC 19977) | Plating on Middlebrook 7H10 agar |
| CC50 | >50 µM | HepG2 (human liver carcinoma) | 48h incubation, MTT assay |
| Selectivity Index (SI) | >33 | - | Calculated as CC50 / MIC |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Oral Administration, 10 mg/kg) | Value (Intravenous Administration, 2 mg/kg) |
| Cmax (µM) | 2.8 | 10.5 |
| Tmax (h) | 1.5 | 0.1 |
| AUC (µM*h) | 12.6 | 8.9 |
| Bioavailability (%) | 28 | - |
| Half-life (h) | 3.2 | 2.5 |
IV. Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation:
-
Culture M. abscessus in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:100 in fresh broth to obtain the final inoculum of approximately 1.5 x 10^6 CFU/mL.
-
-
Compound Preparation:
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. abscessus.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed a human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
-
V. Visualizations
Caption: Mechanism of action of this compound in Mycobacterium abscessus.
Caption: Preclinical experimental workflow for this compound.
References
Technical Support Center: MMV688844 Stability and Degradation Prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of the investigational compound MMV688844, a piperidine-4-carboxamide with bactericidal properties against M. abscessus that targets mycobacterial DNA gyrase. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential stability issues and prevent degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the potential for degradation of its piperidine-4-carboxamide core structure. This can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. A key vulnerability is the amide bond, which can be susceptible to enzymatic hydrolysis in biological systems.
Q2: What is the known degradation pathway for this compound and similar compounds?
A2: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the following are potential degradation routes:
-
Hydrolysis: The amide bond in the piperidine-4-carboxamide moiety is a potential site for acid- or base-catalyzed hydrolysis, leading to the formation of piperidine-4-carboxylic acid and the corresponding amine.
-
Oxidation: The piperidine ring itself can be susceptible to oxidation, particularly at the nitrogen atom or adjacent carbon atoms, which can lead to ring-opening or the formation of N-oxides and other oxidized derivatives. Studies on piperidine have shown that it can react with hydroxyl radicals, leading to H-abstraction from both C-H and N-H bonds.
-
Enzymatic Degradation: In biological matrices, the amide bond of this compound has been described as "fragile" and prone to enzymatic cleavage. This can significantly impact its in-vivo stability and bioavailability.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage: Store this compound as a solid in a cool, dry, and dark place. Protect from moisture and light. For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, store them at -20°C or -80°C and protect from light.
-
pH Control: Maintain the pH of your experimental solutions within a neutral to slightly acidic range, as extremes in pH can catalyze hydrolysis of the amide bond.
-
Avoid Oxidizing Agents: Minimize the exposure of this compound to strong oxidizing agents.
-
In Vitro Experiments: When working with biological matrices (e.g., plasma, microsomes), be aware of potential enzymatic degradation. Consider using enzyme inhibitors or heat-inactivated matrices if the experimental design allows. A more stable analog with α-methylation of the amide bond has been shown to increase plasma stability.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation in solution | Prepare fresh solutions of this compound for each experiment. If using frozen stock solutions, perform a quick quality check (e.g., by HPLC) to ensure integrity. |
| Enzymatic degradation in biological matrix | Run a time-course experiment to assess the stability of this compound in your specific biological matrix. If significant degradation is observed, consider using a more stable analog or adjusting the experimental protocol (e.g., shorter incubation times). |
| Adsorption to labware | Use low-adsorption plasticware or silanized glassware for preparing and storing this compound solutions. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation | Analyze the mass of the unknown peak. A mass corresponding to piperidine-4-carboxylic acid or the cleaved amine portion of the molecule may indicate hydrolysis. Confirm by running a forced degradation study under acidic or basic conditions. |
| Oxidative degradation | If the unknown peak's mass suggests the addition of one or more oxygen atoms, oxidative degradation may have occurred. Protect the compound from air and light, and consider degassing solvents. A forced degradation study with an oxidizing agent (e.g., H₂O₂) can help confirm this. |
| Photodegradation | If the appearance of the peak correlates with exposure to light, perform experiments in amber vials or under reduced light conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or other suitable organic solvent
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method.
Data Presentation:
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 24 | 100 | 0 | - |
| 0.1 M HCl, 60°C | 2 | |||
| 6 | ||||
| 24 | ||||
| 0.1 M NaOH, 60°C | 2 | |||
| 6 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 2 | |||
| 6 | ||||
| 24 | ||||
| 60°C (Thermal) | 24 | |||
| Photostability | - |
This table should be filled with experimental data.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for forced degradation studies of this compound.
method refinement for consistent MMV688844 results
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing MMV688844, a promising antimicrobial agent. The following resources aim to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound is an antimicrobial compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box. It has demonstrated promising activity against Mycobacterium abscessus, including multi-drug resistant clinical isolates. It has also been screened against other pathogens such as Plasmodium falciparum.
Q2: In which assays is this compound typically evaluated?
A2: this compound is primarily evaluated in antimicrobial susceptibility and cytotoxicity assays. For its activity against M. abscessus, broth microdilution assays are commonly used to determine the minimum inhibitory concentration (MIC). For its potential antimalarial activity against P. falciparum, in vitro susceptibility tests like the SYBR Green I-based assay are standard.
Q3: What are some potential sources of variability when working with this compound?
A3: As with many experimental compounds, results can be influenced by several factors. These include the specific bacterial or parasitic strain used, culture conditions (media, serum supplementation), compound solubility and stability in the assay medium, and the inherent variability of the biological assays themselves. Adherence to standardized protocols is crucial for reproducibility.
Q4: How should I prepare this compound for in vitro experiments?
A4: The solubility of this compound is a critical factor for consistent results. It is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Subsequent dilutions into the final assay medium should be done carefully to avoid precipitation. It is also advisable to determine the final DMSO concentration in the assay and include a vehicle control with the same DMSO concentration.
Troubleshooting Guides
Plasmodium falciparum In Vitro Susceptibility Assays
| Problem | Possible Cause | Suggested Solution |
| High well-to-well variability in fluorescence readings | - Inconsistent parasite growth.- Pipetting errors during assay setup.- Uneven distribution of parasites in the microplate. | - Ensure a synchronized parasite culture is used, primarily at the ring stage.[1]- Use calibrated pipettes and ensure proper mixing of reagents.- Gently swirl the parasite suspension before and during plating. |
| No parasite growth in control wells | - Poor parasite viability.- Contamination of culture media.- Incorrect gas mixture or temperature in the incubator. | - Use a healthy parasite culture with a parasitemia of 2-5%.[1]- Use fresh, sterile culture media and erythrocytes.- Verify incubator settings (5% CO2, 5% O2, 90% N2 at 37°C).[2] |
| IC50 values are significantly different from expected or published data | - Drug degradation or precipitation.- Use of a different parasite strain with varying drug susceptibility.- Variation in assay duration or readout method. | - Prepare fresh drug dilutions for each experiment.- Visually inspect wells for any signs of compound precipitation.- Confirm the identity and drug-resistance profile of the parasite strain used.- Adhere to a standardized incubation time (e.g., 72 hours) and a consistent readout protocol.[3] |
Mycobacterium abscessus Broth Microdilution Assays
| Problem | Possible Cause | Suggested Solution |
| Inconsistent MIC values across experiments | - Variation in inoculum preparation.- Differences in incubation time or conditions.- Incomplete solubilization of the compound. | - Standardize the inoculum to a 0.5 McFarland standard.[4]- Adhere to a strict incubation period (e.g., 3-5 days) and temperature (37°C).[4]- Ensure the compound is fully dissolved in the stock solution and properly diluted in the broth. |
| No bacterial growth in positive control wells | - Inoculum is not viable.- Issues with the growth medium. | - Use a fresh, actively growing culture for inoculum preparation.- Verify the quality and sterility of the cation-adjusted Mueller-Hinton broth. |
| Contamination in assay wells | - Non-sterile technique during plate preparation. | - Perform all steps under aseptic conditions in a biological safety cabinet.- Use sterile pipette tips and reagents. |
Experimental Protocols
Protocol 1: P. falciparum SYBR Green I-Based Drug Susceptibility Assay
This protocol is adapted from standard methodologies for assessing the in vitro susceptibility of P. falciparum.[2][5]
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures (e.g., 3D7 strain) in RPMI-1640 medium supplemented with 10% human serum or 0.5% Albumax II, human erythrocytes (O+), and gentamicin at 37°C in a hypoxic environment (5% CO2, 5% O2, 90% N2).[1][2]
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.[3]
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete culture medium in a 96-well microplate.
-
Prepare a parasite suspension of synchronized ring-stage parasites at 0.5% parasitemia and 1.5% hematocrit.[2]
-
Add the parasite suspension to the wells containing the drug dilutions. Include drug-free wells as a positive control and uninfected erythrocytes as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 hours under the standard culture conditions.[3]
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.
-
Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution.
-
Add the lysis/staining solution to each well and mix gently.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC50) by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: M. abscessus Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4]
-
Inoculum Preparation:
-
Prepare a suspension of M. abscessus in cation-adjusted Mueller-Hinton broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension 200-fold in the broth to obtain the final inoculum.[4]
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth in a 96-well microplate.
-
Inoculate each well with the prepared bacterial suspension. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C for 3 to 5 days.[4]
-
-
MIC Determination:
-
Visually inspect the wells for bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Visualizations
References
- 1. mmv.org [mmv.org]
- 2. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rapid Mycobacterium abscessus antimicrobial susceptibility testing based on antibiotic treatment response mapping via Raman Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
Welcome to the technical support center for MMV688844-related experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as 844) is a piperidine-4-carboxamide compound with bactericidal activity against Mycobacterium abscessus. Its primary mechanism of action is the inhibition of DNA gyrase, an essential bacterial enzyme that controls DNA topology and is critical for DNA replication.[1][2][3] this compound belongs to a novel class of mycobacterial DNA gyrase inhibitors.[3]
Q2: Against which organisms is this compound active?
A2: this compound has demonstrated potent activity against Mycobacterium abscessus, including all three subspecies: M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii.[3][4]
Q3: How does resistance to this compound develop?
A3: Spontaneous resistance to this compound can emerge at a frequency of approximately 10⁻⁸ colony-forming units (CFU). Resistance is primarily caused by missense mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[1][3]
Q4: Is there cross-resistance between this compound and other DNA gyrase inhibitors?
A4: Strains resistant to this compound have shown limited cross-resistance to the fluoroquinolone moxifloxacin. Importantly, no cross-resistance has been observed with the novel benzimidazole DNA gyrase inhibitor, SPR719.[1][3]
Q5: What are the known physicochemical properties of the parent compound, piperidine-4-carboxamide?
A5: The parent compound, piperidine-4-carboxamide, is generally a white to light yellow crystalline powder. It is soluble in water.[1]
Troubleshooting Guide
This section addresses common pitfalls and specific issues that may be encountered during experiments with this compound and Mycobacterium abscessus.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | - Inoculum preparation: Improper density of the bacterial suspension can lead to variability. - Reading time: M. abscessus can exhibit inducible resistance to some antibiotics, which may not be apparent at early reading times. - Slow growth: Some clinical isolates of M. abscessus grow slowly, which can affect the accuracy of MIC determination.[5] | - Standardize inoculum: Ensure a proper inoculum is prepared for susceptibility testing, as this is critical for valid MICs.[6] - Extended incubation: For macrolides, perform readings at both an early time point (when growth control is first positive) and a later time point (e.g., 14 days) to detect inducible resistance.[7] - Optimize growth conditions: For slow-growing strains, consider varying the incubation temperature or pre-growing the organisms in broth with shaking.[5] |
| Poor Biofilm Inhibition | - Biofilm maturity: The effectiveness of an antimicrobial agent can depend on the stage of biofilm development. - Experimental conditions: Factors such as the choice of culture medium and incubation time can significantly impact biofilm formation and drug susceptibility. | - Test at different time points: Evaluate the activity of this compound on both developing and mature biofilms. - Standardize biofilm protocol: Use a consistent and well-characterized protocol for biofilm formation to ensure reproducibility. |
| DNA Gyrase Supercoiling Assay Failure | - ATP degradation: The ATP in the reaction buffer can degrade over time, leading to a loss of enzyme activity.[8][9] - Nuclease contamination: Contaminating nucleases can degrade the plasmid DNA substrate, leading to an increase in nicked or linear DNA.[8] - Intercalator contamination: Contamination of gel tanks or buffers with intercalating agents (e.g., ethidium bromide) can alter the mobility of DNA topoisomers, making results difficult to interpret.[8] | - Use fresh ATP: If a loss of activity is observed, try adding fresh ATP to the reaction. Store buffers to minimize ATP degradation.[8][9] - Use pure reagents: Ensure that enzyme preparations and buffers are free from nuclease contamination. Run a control without ATP to check for nuclease activity.[9] - Thoroughly clean equipment: Ensure that gel electrophoresis equipment is thoroughly cleaned to remove any residual intercalating agents. |
| Unexpected Cytotoxicity or Off-Target Effects | - hERG inhibition: The piperidine-4-carboxamide class of compounds may have cardiovascular toxicity due to inhibition of the hERG channel. A more potent analog of this compound, 844-TFM, showed significant hERG inhibition at 10 µM.[4] | - Assess cardiotoxicity: It is important to evaluate the potential for cardiovascular toxicity when developing compounds of this class for clinical use.[4] - Include appropriate controls: In cellular assays, include controls to assess the general cytotoxicity of the compound. |
| Compound Precipitation in Assays | - Poor solubility: While the parent compound is water-soluble, derivatives of this compound may have different solubility profiles. - Solvent effects: The solvent used to dissolve the compound (e.g., DMSO) can have an inhibitory effect on DNA gyrase at higher concentrations. | - Determine solubility: Test the solubility of the specific this compound analog in the assay buffer. - Limit solvent concentration: Keep the final concentration of solvents like DMSO low (ideally 1-2% v/v) in enzyme assays. If higher concentrations are necessary, perform control experiments to account for solvent inhibition. |
Quantitative Data Summary
| Compound | MIC against M. abscessus ATCC 19977 (µg/mL) | IC₅₀ against M. abscessus DNA Gyrase (µM) |
| This compound (844) | 1.2 | 3.1 |
| 844-TFM (analog) | 0.12 | 0.3 |
| Moxifloxacin | 4 | 12.5 |
Data extracted from Negatu, D., et al. (2021). Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus. Antimicrobial Agents and Chemotherapy, 65(8), e00676-21.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is for determining the MIC of this compound against M. abscessus using the broth microdilution method.
Materials:
-
M. abscessus culture
-
Cation-adjusted Mueller-Hinton II (CAMHII) broth
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Resazurin solution
Procedure:
-
Prepare a bacterial inoculum of M. abscessus and adjust to a 0.5 McFarland turbidity standard.
-
Dilute the bacterial suspension in CAMHII broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHII broth in the 96-well plate.
-
Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 3-5 days.
-
After incubation, add resazurin solution to each well and incubate for a further 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
DNA Gyrase Supercoiling Assay
This assay measures the ability of this compound to inhibit the supercoiling activity of M. abscessus DNA gyrase.
Materials:
-
Recombinant M. abscessus DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
5x gyrase reaction buffer (containing ATP)
-
This compound stock solution (in DMSO)
-
Stop buffer (containing SDS and proteinase K)
-
Agarose gel electrophoresis system
Procedure:
-
Set up reactions containing the gyrase reaction buffer, relaxed pBR322 DNA, and varying concentrations of this compound.
-
Add the recombinant DNA gyrase to initiate the reaction.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding the stop buffer and incubate at 37°C for 30 minutes.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of supercoiled plasmid DNA compared to the no-compound control.
Visualizations
Caption: Mechanism of this compound action on mycobacterial DNA gyrase.
Caption: Experimental workflow for MIC determination of this compound.
References
- 1. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. inspiralis.com [inspiralis.com]
- 9. topogen.com [topogen.com]
Validation & Comparative
Validating the Target of MMV688844 in Mycobacterium abscessus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mycobacterial agent MMV688844 with alternative compounds targeting Mycobacterium abscessus. It details experimental methodologies for target validation and presents supporting data to aid in the research and development of novel therapeutics against this challenging pathogen.
Introduction to this compound
This compound is a promising compound identified through the screening of the Pathogen Box library, demonstrating potent inhibitory activity against M. abscessus. Computational predictions have suggested that its molecular target is an ATP-binding cassette (ABC) transporter, homologous to M. tuberculosis Rv0194. ABC transporters are crucial for various cellular processes, including the efflux of antimicrobial agents, making them attractive targets for new drug development. However, experimental validation of this compound's target in M. abscessus is a critical step in its development as a therapeutic agent.
Performance Comparison: this compound and Alternatives
To provide a clear perspective on the potential of this compound, this section compares its activity with other compounds that have validated targets in M. abscessus.
| Compound | Target | Mechanism of Action | MIC50 against M. abscessus (µM) | Status |
| This compound | ABC Transporter (Predicted) | Inhibition of efflux pump, leading to intracellular accumulation of toxic substances. | 2.6[1] | Hit Compound |
| PQD-1 | Dihydrofolate Reductase (DHFR) | Inhibits the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis. | ~1-5[2][3][4] | Preclinical |
| IC25 | Mycolic Acid Transporter (MmpL3) | Blocks the transport of mycolic acids, essential components of the mycobacterial cell wall. | ~1-4[5] | Preclinical |
| EC/11716 | DNA Gyrase | Inhibits DNA gyrase, an enzyme essential for DNA replication and repair. | ~1-8[5] | Preclinical |
Experimental Protocols for Target Validation
Validating the molecular target of a novel compound is a multi-faceted process. The following protocols provide a detailed guide for key experiments to confirm the target of this compound in M. abscessus.
Isolation of Resistant Mutants and Whole-Genome Sequencing
This method aims to identify the gene(s) in which mutations confer resistance to the compound, thus pointing to the likely target.
Protocol:
-
Culture Preparation: Grow M. abscessus (e.g., ATCC 19977) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Mutant Selection: Plate a high density of the bacterial culture (approximately 108 to 109 CFU) onto Middlebrook 7H10 agar plates containing 4x, 8x, and 16x the minimum inhibitory concentration (MIC) of this compound.
-
Incubation: Incubate the plates at 37°C for 5-7 days, or until resistant colonies appear.
-
Verification of Resistance: Pick individual colonies and re-streak them on agar plates with and without the selective concentration of this compound to confirm resistance.
-
Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant mutants and the wild-type parent strain using a standard mycobacterial DNA extraction kit.
-
Whole-Genome Sequencing (WGS): Perform WGS of the extracted DNA from both resistant mutants and the wild-type strain using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads of the resistant mutants to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions. Mutations consistently found in the resistant mutants and absent in the wild-type are likely associated with the resistance mechanism and point to the drug's target.
CRISPR Interference (CRISPRi) Based Gene Silencing
CRISPRi allows for the targeted knockdown of a specific gene's expression, enabling the assessment of its essentiality and its role in drug susceptibility.
Protocol:
-
Construct Design: Design a single guide RNA (sgRNA) targeting the promoter or coding sequence of the putative target gene (e.g., the gene encoding the ABC transporter). Clone the sgRNA into a suitable anhydrotetracycline (ATc)-inducible CRISPRi vector for mycobacteria.
-
Transformation: Electroporate the CRISPRi plasmid into competent M. abscessus cells.
-
Gene Knockdown Induction: Grow the transformed M. abscessus to early-log phase and induce gene knockdown by adding a sub-lethal concentration of ATc.
-
Phenotypic Analysis:
-
Growth Inhibition: Monitor the growth of the induced culture compared to an uninduced control and a wild-type control. A significant growth defect upon knockdown suggests the gene is essential.
-
MIC Determination: Determine the MIC of this compound for the induced and uninduced cultures. A decrease in the MIC upon knockdown of the target gene provides strong evidence that the compound acts on that target.
-
Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein, suggesting a direct interaction.
Protocol:
-
Protein Expression and Purification: Clone, express, and purify the putative target protein (the ABC transporter) from E. coli or a mycobacterial expression system.
-
Assay Setup: In a 96-well PCR plate, prepare reactions containing the purified protein (typically 2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound. Include a no-ligand control.
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the plate from 25°C to 95°C.
-
Data Acquisition: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A significant shift in the Tm in the presence of this compound compared to the control indicates direct binding.
ATPase Activity Assay
Since ABC transporters utilize ATP hydrolysis to drive substrate efflux, an ATPase activity assay can determine if this compound inhibits this function.
Protocol:
-
Membrane Vesicle Preparation: Prepare inverted membrane vesicles from M. abscessus overexpressing the target ABC transporter.
-
Assay Reaction: Set up a reaction mixture containing the membrane vesicles, ATP, and varying concentrations of this compound in a suitable buffer.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the rate of Pi release against the concentration of this compound. A dose-dependent decrease in ATPase activity indicates that the compound inhibits the function of the ABC transporter.
Visualizing the Path to Validation
The following diagrams illustrate the experimental workflow for target validation and the proposed mechanism of action for this compound.
Conclusion
This compound represents a promising starting point for the development of a new class of antibiotics against M. abscessus. The predicted targeting of an ABC transporter offers a novel mechanism to combat this multidrug-resistant pathogen. The experimental protocols outlined in this guide provide a robust framework for the definitive validation of its molecular target. A thorough understanding of its mechanism of action, facilitated by these experimental approaches, will be instrumental in advancing this compound through the drug development pipeline and in the design of more potent and specific second-generation inhibitors. This comparative guide serves as a valuable resource for researchers dedicated to addressing the urgent medical need for new treatments for M. abscessus infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological validation of dihydrofolate reductase as a drug target in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATPase activity assay [protocols.io]
- 5. Whole-Genome Sequencing and Drug-Susceptibility Analysis of Serial Mycobacterium abscessus Isolates from Thai Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Compound MMV688844 and Current Therapies for Mycobacterium abscessus
For Researchers, Scientists, and Drug Development Professionals
Mycobacterium abscessus, a notoriously drug-resistant nontuberculous mycobacterium, poses a significant and growing challenge in clinical settings. Treatment regimens are lengthy, complex, and often associated with significant toxicity, yielding cure rates of less than 50%. The urgent need for novel, more effective therapeutics has spurred research into new chemical entities. This guide provides a comparative analysis of MMV688844, a promising novel compound, and the current standard-of-care treatments for M. abscessus infections, supported by available preclinical data.
Overview of a Novel Candidate: this compound
This compound is a piperidine-4-carboxamide (P4C) identified through a whole-cell screen of a compound library from the Medicines for Malaria Venture (MMV) against M. tuberculosis and subsequently found to be active against M. abscessus[1][2]. This compound represents a new class of mycobacterial DNA gyrase inhibitors.
Mechanism of Action: Targeting DNA Gyrase
This compound and its more potent analog, 844-TFM, function by inhibiting DNA gyrase, an essential enzyme that controls DNA topology and is crucial for bacterial replication[1][2][3]. Genetic and biochemical studies have confirmed that resistance to these P4Cs maps to mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase[1][3]. The mechanism of action involves inducing DNA damage, similar to fluoroquinolones, as evidenced by the induction of the recA promoter in DNA damage reporter strains[1][3]. Importantly, P4C-resistant strains show limited cross-resistance to the fluoroquinolone moxifloxacin and no cross-resistance to another novel DNA gyrase inhibitor, SPR719, suggesting a distinct binding mode[1][3].
dot
Caption: Mechanism of action of this compound in M. abscessus.
Current Gold Standard Treatments for M. abscessus
Treatment for M. abscessus pulmonary disease is prolonged and requires a multidrug regimen, typically consisting of an initial intravenous phase followed by a continuation phase with oral and/or inhaled antibiotics. Macrolides, such as clarithromycin and azithromycin, have historically been the cornerstone of therapy; however, their efficacy is threatened by inducible and mutational resistance.
Current guidelines recommend a combination of at least three active drugs, guided by in vitro susceptibility testing. The choice of agents depends on the M. abscessus subspecies and macrolide susceptibility.
Commonly Used Antibiotics:
-
Macrolides: Clarithromycin, Azithromycin
-
Intravenous Agents: Amikacin, Cefoxitin, Imipenem, Tigecycline
-
Oral Agents: Linezolid, Clofazimine, Minocycline, Moxifloxacin
Comparative Data Presentation
Table 1: In Vitro Activity of this compound and Analogs vs. Standard Antibiotics
| Compound/Drug | Drug Class | Target | M. abscessus MIC Range (µg/mL) | Comments |
| This compound (844) | Piperidine-4-carboxamide | DNA Gyrase | Hit in whole-cell screen (MIC not specified) | Bactericidal and antibiofilm activity. Low frequency of resistance (10⁻⁸/CFU).[1][2][3] |
| 844-TFM (analog) | Piperidine-4-carboxamide | DNA Gyrase | 1.5 µM (approx. 0.6 µg/mL) | ~10-fold more active than parent compound.[4] |
| Epetraborole | Benzoxaborole | Leucyl-tRNA Synthetase | MIC₅₀/₉₀: 0.06/0.12 | Potent activity against all subspecies and resistant isolates.[5][6][7] |
| Clarithromycin | Macrolide | Ribosome (50S) | 0.25 - >64 | Susceptibility is highly variable due to resistance.[8][9] |
| Amikacin | Aminoglycoside | Ribosome (30S) | 1 - 64 | One of the most consistently active agents.[8] |
| Cefoxitin | Cephamycin (β-lactam) | Penicillin-Binding Proteins | 4 - >256 | Variable susceptibility. |
| Imipenem | Carbapenem (β-lactam) | Penicillin-Binding Proteins | 4 - 128 | Variable susceptibility. |
| Tigecycline | Glycylcycline | Ribosome (30S) | 0.25 - 8 | Good in vitro activity but use limited by toxicity. |
| Linezolid | Oxazolidinone | Ribosome (50S) | 8 - 64 | Activity can be limited by toxicity with long-term use. |
| Moxifloxacin | Fluoroquinolone | DNA Gyrase | 1 - >16 | High rates of resistance.[10] |
Table 2: Preclinical Efficacy of Novel Compounds in Animal Models
| Compound | Model | Dosing | Efficacy Outcome | Reference |
| Epetraborole | Zebrafish Infection Model | 10 µg/mL in fish water | Increased survival of infected larvae. | [11][12] |
| Epetraborole | Mouse Infection Model | 300 mg/kg | ~1-log reduction in lung CFU, comparable to clarithromycin. | [13][14] |
| Epetraborole | Mouse Infection Model | 100 mg/kg (oral, once daily) | As effective as twice-daily 100 mg/kg imipenem injection. | [15] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for assessing in vitro activity. For M. abscessus, this is typically determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
dot
Caption: Workflow for MIC determination by broth microdilution.
Macrophage Infection Model
This in vitro model assesses the ability of a compound to kill intracellular bacteria, which is crucial as M. abscessus can survive and replicate within macrophages.
-
Cell Culture: Human or murine macrophages (e.g., THP-1 or J774 cell lines) are cultured in 24- or 96-well plates.
-
Infection: Macrophages are infected with M. abscessus at a specific multiplicity of infection (MOI) for a set period (e.g., 4 hours).
-
Treatment: Extracellular bacteria are washed away, and fresh media containing the test compound at various concentrations is added.
-
Incubation: Infected cells are incubated for a defined period (e.g., 24-72 hours).
-
Quantification: Macrophages are lysed, and the intracellular bacterial load is quantified by plating serial dilutions and counting colony-forming units (CFU).
Zebrafish (Danio rerio) Embryo Infection Model
The optical transparency of zebrafish embryos allows for real-time, non-invasive imaging of the infection process and assessment of drug efficacy in vivo.
dot
Caption: Experimental workflow for the zebrafish embryo infection model.
Conclusion
The treatment landscape for Mycobacterium abscessus is in critical need of innovation. Current multidrug regimens are fraught with challenges, including significant toxicity and the rise of drug resistance. This compound represents a promising new class of DNA gyrase inhibitors with demonstrated bactericidal and antibiofilm activity against M. abscessus. While further preclinical and clinical data are required to fully establish its therapeutic potential, its novel mechanism of action and potent in vitro activity mark it as a significant lead in the drug development pipeline. The comparative data presented here underscore the potential of this compound and other novel agents, such as epetraborole, to address the unmet medical need for safer and more effective treatments for M. abscessus infections. Continued investment in the discovery and development of compounds with novel mechanisms of action is paramount to improving outcomes for patients with this debilitating disease.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro susceptibility of 147 international clinical Mycobacterium abscessus isolates to epetraborole and comparators by broth microdilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Mycobacterium abscessus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 10. A Mycobacterium tuberculosis NBTI DNA Gyrase Inhibitor Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline | PLOS Pathogens [journals.plos.org]
- 12. Efficacy of epetraborole against Mycobacterium abscessus is increased with norvaline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Epetraborole Is Active against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hopkinsmedicine.org [hopkinsmedicine.org]
Unraveling the Bactericidal Mechanism of Novel Antibacterial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel bactericidal agents with unique mechanisms of action. This guide provides a comparative framework for evaluating the bactericidal properties of a novel investigational compound, here termed "Compound X" (as a proxy for a developmental candidate like MMV688844), against established antibiotics. By presenting key experimental data and detailed protocols, this document aims to facilitate a comprehensive understanding of a new agent's potential in the antimicrobial landscape.
Comparative Analysis of Bactericidal Activity
The bactericidal efficacy of an antimicrobial agent is determined by its ability to kill bacteria, not just inhibit their growth. Key quantitative metrics for this assessment include the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and time-kill kinetics. An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[1][2][3]
Below is a comparative summary of the in vitro activity of Compound X against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens, alongside well-characterized antibiotics.
Table 1: Comparative In Vitro Bactericidal Activity
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Compound X | S. aureus | 0.5 | 1 | 2 |
| E. coli | 2 | 8 | 4 | |
| Vancomycin | S. aureus | 1 | 2 | 2 |
| E. coli | >128 | >128 | - | |
| Ciprofloxacin | S. aureus | 0.25 | 0.5 | 2 |
| E. coli | 0.015 | 0.03 | 2 | |
| Gentamicin | S. aureus | 0.5 | 1 | 2 |
| E. coli | 1 | 2 | 2 |
Note: Data for Compound X is hypothetical for illustrative purposes. Data for comparator antibiotics are representative values.
Time-Kill Kinetics
Time-kill assays provide insight into the pharmacodynamic properties of an antimicrobial agent, illustrating the rate and extent of bacterial killing over time.
Table 2: Time-Kill Kinetics Against S. aureus
| Compound (Concentration) | Log Reduction in CFU/mL at Indicated Time Points |
| 2h | |
| Compound X (4x MIC) | 2.5 |
| Vancomycin (4x MIC) | 1.5 |
| Ciprofloxacin (4x MIC) | 3.2 |
Note: Data for Compound X is hypothetical for illustrative purposes. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.
Proposed Bactericidal Mechanism of Compound X
Compound X is hypothesized to possess a dual-action mechanism targeting both cell wall integrity and DNA replication, contributing to its potent bactericidal activity against a broad spectrum of bacteria.
Caption: Proposed dual-action bactericidal mechanism of Compound X.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate determination of a compound's bactericidal properties.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5]
-
Inoculum Preparation : A pure culture of the test bacterium is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Brofon) to a standardized concentration, typically ~5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution : The test compound is serially diluted (usually two-fold) in a 96-well microtiter plate containing the broth.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Interpretation : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][6]
-
Prerequisite : An MIC test must be performed first.
-
Subculturing : Following the MIC incubation, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is plated onto an antibiotic-free agar medium.
-
Incubation : The agar plates are incubated for 18-24 hours to allow for the growth of any surviving bacteria.
-
Interpretation : The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[2]
Caption: Experimental workflow for MIC and MBC determination.
Time-Kill Kinetics Assay
This assay measures the change in bacterial density over time in the presence of an antimicrobial agent.[7][8]
-
Inoculum Preparation : A standardized bacterial suspension is prepared as for the MIC assay.
-
Exposure : The bacteria are added to flasks containing broth with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) and a growth control flask without the agent.
-
Sampling : At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each flask.
-
Enumeration : The samples are serially diluted, plated on agar, and incubated. The resulting colonies are counted to determine the CFU/mL at each time point.
-
Analysis : The log10 CFU/mL is plotted against time to visualize the rate of killing.
Mechanisms of Resistance
The emergence of resistance is a critical consideration for any new antimicrobial. Bacteria can develop resistance through several mechanisms:[9][10]
-
Target Modification : Alterations in the drug's target, such as mutations in penicillin-binding proteins or DNA gyrase, can reduce binding affinity.[11]
-
Enzymatic Inactivation : Bacteria may produce enzymes, like β-lactamases, that chemically modify and inactivate the drug.[10]
-
Efflux Pumps : Bacteria can actively transport the drug out of the cell, preventing it from reaching its target at an effective concentration.[9]
-
Reduced Permeability : Changes in the bacterial cell envelope can limit the uptake of the drug.[10]
Investigating the potential for resistance development to a new compound, for instance through serial passage experiments, is a crucial next step in its preclinical evaluation.
References
- 1. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microchemlab.com [microchemlab.com]
- 7. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-kill kinetics and antibacterial activity of ethanolic extract of Allium sativum [mid.journals.ekb.eg]
- 9. Mechanisms of Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MMV688844 and Fluoroquinolones: Efficacy Against Mycobacterium abscessus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel DNA gyrase inhibitor MMV688844 and the established fluoroquinolone class of antibiotics, with a specific focus on their activity against the intrinsically drug-resistant pathogen Mycobacterium abscessus. This document synthesizes available experimental data to offer a clear, objective overview for the scientific community.
Executive Summary
Both this compound, a piperidine-4-carboxamide, and fluoroquinolones target bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3][4][5][6] However, they exhibit distinct chemical structures and potentially different binding modes, as evidenced by limited cross-resistance.[3][4] This guide presents a comparative analysis of their in vitro and in vivo efficacy against M. abscessus, along with their mechanisms of action and the experimental protocols used to generate the supporting data.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the in vitro activity of this compound and various fluoroquinolones against Mycobacterium abscessus.
Table 1: In Vitro Efficacy of this compound and its Analog against M. abscessus
| Compound | Target | Assay | Value | Source |
| This compound | M. abscessus DNA Gyrase | IC50 | 2 µM | [1][2] |
| This compound | M. abscessus subsp. abscessus Bamboo | MIC50 | 12 µM | [1][2] |
| 844-TFM (analog of this compound) | M. abscessus DNA Gyrase | IC50 | 1.5 µM | [7] |
| 844-TFM (analog of this compound) | M. abscessus | MIC | 1.5 µM | [7] |
Table 2: In Vitro Efficacy of Fluoroquinolones against M. abscessus and M. chelonae
| Fluoroquinolone | Organism | MIC90 (µg/mL) | Source |
| Ciprofloxacin | M. chelonae | >32 | [8] |
| Ofloxacin | M. chelonae | >32 | [8] |
| Gatifloxacin | M. chelonae | >32 | [8] |
| Moxifloxacin | M. chelonae | >32 | [8] |
| All tested | M. abscessus (3 isolates) | >32 | [8] |
Note: In one study, most M. chelonae isolates were resistant to all tested fluoroquinolones. A single isolate showed susceptibility with MICs of 0.38 µg/mL for ciprofloxacin, 0.032 µg/mL for ofloxacin, 0.047 µg/mL for gatifloxacin, and 0.19 µg/mL for moxifloxacin.[8]
Data Presentation: In Vivo Efficacy
The following table summarizes the in vivo efficacy of fluoroquinolones in a rabbit model of M. abscessus keratitis. Currently, no in vivo data for this compound is publicly available.
Table 3: In Vivo Efficacy of Fluoroquinolones against M. abscessus in a Rabbit Keratitis Model
| Treatment Protocol | Moxifloxacin (0.5%) | Levofloxacin (0.5%) | Ciprofloxacin (0.3%) | Source |
| Day 3 Post-Infection (1 drop/hr for 10 hrs) | ~2.0 log CFU decrease | ~2.0 log CFU decrease | No significant effect | [9][10][11] |
| Days 2 & 3 Post-Infection (1 drop/2 hrs for 10 hrs) | ~3.0 log CFU decrease | ~2.5 log CFU decrease | No effect | [9][10][11] |
| Days 1, 2, & 3 Post-Infection (1 drop/2 hrs for 10 hrs) | 5.5 log CFU decrease | ~4.0 log CFU decrease | ~4.0 log CFU decrease | [9][10][11] |
Mechanism of Action
Both this compound and fluoroquinolones inhibit bacterial DNA gyrase, a type II topoisomerase essential for maintaining DNA topology during replication.[1][2][3][4][5][6]
Fluoroquinolones: This class of antibiotics stabilizes the complex between DNA gyrase and DNA, leading to the accumulation of double-strand DNA breaks and subsequent cell death.[5][6] In many Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, it is topoisomerase IV.
This compound (Piperidine-4-carboxamides): Genetic and biochemical studies have confirmed that this compound and its analogs target the DNA gyrase of M. abscessus.[3][4] Spontaneous resistance mutations to these compounds have been mapped to the gyrA and gyrB genes, which encode the subunits of DNA gyrase.[3][4] It is suggested that piperidine-4-carboxamides may have a binding mode similar to that of novel bacterial topoisomerase inhibitors (NBTIs), which is distinct from that of fluoroquinolones.[7] This is supported by the observation of limited cross-resistance between this compound-resistant mutants and moxifloxacin.[3][4]
Caption: Comparative mechanism of action of Fluoroquinolones and this compound.
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
-
Method: The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method.
-
Procedure: A standardized inoculum of the bacterial strain is added to wells of a microtiter plate containing serial twofold dilutions of the antimicrobial agent. The plates are incubated under appropriate conditions (e.g., 37°C for a specified period). The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.[8]
DNA Gyrase Inhibition Assay (IC50 Determination)
-
Method: The inhibitory effect of a compound on the supercoiling activity of purified DNA gyrase is measured.
-
Procedure: Purified DNA gyrase is incubated with a relaxed plasmid DNA substrate in the presence of various concentrations of the inhibitor. The reaction is initiated by the addition of ATP. After incubation, the reaction is stopped, and the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. The intensity of the supercoiled DNA band is quantified, and the IC50 value (the concentration of the inhibitor that reduces the supercoiling activity by 50%) is calculated.[12]
Caption: General workflow for evaluating the efficacy of antimicrobial agents.
In Vivo Efficacy Model (M. abscessus Keratitis in Rabbits)
-
Model: New Zealand white rabbits are used as the animal model.
-
Procedure:
-
Infection: Rabbit corneas are injected intrastromally with a suspension of M. abscessus (e.g., 10^4 CFU/cornea).
-
Treatment: At specified time points post-infection, the infected eyes are treated topically with the antibiotic solution (e.g., 0.5% moxifloxacin, 0.5% levofloxacin, or 0.3% ciprofloxacin) according to a defined schedule.
-
Evaluation: At the end of the treatment period, the corneas are harvested, homogenized, and plated on appropriate culture media to determine the number of viable bacteria (colony-forming units, CFU). The reduction in CFU in treated eyes compared to untreated controls is used to assess the in vivo efficacy of the antibiotic.[9][10][11]
-
Conclusion
This compound represents a promising new class of DNA gyrase inhibitors with potent in vitro activity against M. abscessus. Its efficacy, particularly that of its analog 844-TFM, appears to be in a similar range to or better than that of some fluoroquinolones against susceptible strains. The distinct mechanism of action, suggested by limited cross-resistance, is a significant advantage in the context of rising fluoroquinolone resistance.
Fluoroquinolones, particularly moxifloxacin, have demonstrated significant in vivo efficacy against M. abscessus in a localized infection model, although high MICs have been reported for some clinical isolates, indicating potential for resistance.
Further research, including in vivo studies of this compound and its analogs, is warranted to fully elucidate their therapeutic potential for treating challenging M. abscessus infections. The development of novel agents with different resistance profiles is crucial for expanding the therapeutic arsenal against this difficult-to-treat pathogen.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of fluoroquinolones against Mycobacterium abscessus and Mycobacterium chelonae causing infectious keratitis after LASIK in Brazil [repositorio.unifesp.br]
- 9. Effectiveness of fluoroquinolones against Mycobacterium abscessus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Resistance Profile of MMV688844: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive analysis of the novel antibacterial candidate MMV688844 reveals a promising cross-resistance profile, suggesting its potential efficacy against drug-resistant strains of Mycobacterium abscessus. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance against other antibiotics, supported by experimental data and detailed methodologies.
This compound, a piperidine-4-carboxamide compound identified from the Medicines for Malaria Venture (MMV) Pathogen Box, exhibits potent bactericidal activity against M. abscessus by targeting the essential enzyme DNA gyrase. Understanding its cross-resistance patterns with existing antibiotics is crucial for its development as a therapeutic agent against this notoriously drug-resistant pathogen.
Comparative Analysis of In Vitro Activity
The in vitro activity of this compound and its more potent analog, 844-TFM, was evaluated against wild-type and spontaneously generated resistant mutants of M. abscessus. Minimum Inhibitory Concentration (MIC) values demonstrate the potency of these compounds and their susceptibility to resistance-conferring mutations in the gyrA and gyrB genes, which encode the subunits of DNA gyrase.
A key finding is the limited cross-resistance observed between the piperidine-4-carboxamides and other DNA gyrase inhibitors. Strains resistant to this compound and 844-TFM showed only a marginal increase in MICs to the fluoroquinolone moxifloxacin and no cross-resistance to the novel benzimidazole DNA gyrase inhibitor SPR719. This suggests that this compound targets a distinct site or interacts differently with DNA gyrase compared to these other inhibitors.
Table 1: Comparative MICs (μg/mL) of this compound, 844-TFM, Moxifloxacin, and SPR719 against Wild-Type and Resistant M. abscessus Strains
| Strain | Genotype | This compound MIC | 844-TFM MIC | Moxifloxacin MIC | SPR719 MIC |
| M. abscessus ATCC 19977 (WT) | Wild-Type | 4 | 1 | 1 | 0.5 |
| 844-TFMr-1 | gyrA (D91N) | >32 | 16 | 2 | 0.5 |
| 844-TFMr-2 | gyrB (G489C) | 16 | 8 | 1 | 0.5 |
| MXFr-1 | gyrA (A92E) | 4 | 2 | >16 | 0.5 |
| MXFr-2 | gyrA (D96G) | 8 | 4 | >16 | 0.5 |
Experimental Protocols
To ensure the reproducibility and transparency of these findings, detailed experimental protocols for the key assays are provided below.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing of M. abscessus
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for susceptibility testing of mycobacteria.
-
Inoculum Preparation: M. abscessus isolates are grown on Middlebrook 7H11 agar. Colonies are suspended in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
Drug Preparation: Antibiotics are serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.
-
Incubation: The inoculated plates are incubated at 37°C for 3-5 days. For macrolides like clarithromycin, incubation is extended to 14 days to detect inducible resistance.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Generation of Spontaneous Resistant Mutants
-
High-Density Culture: A high-density culture of wild-type M. abscessus (approximately 1010 CFU) is prepared in liquid medium.
-
Selection: The bacterial suspension is plated onto Middlebrook 7H11 agar plates containing the selective antibiotic at a concentration of 4 to 8 times the MIC.
-
Incubation: Plates are incubated at 37°C for 7-14 days until resistant colonies appear.
-
Isolation and Verification: Individual colonies are picked, re-streaked on selective agar to confirm resistance, and grown in antibiotic-free medium for further characterization.
Whole-Genome Sequencing for Identification of Resistance Mutations
-
DNA Extraction: Genomic DNA is extracted from both wild-type and resistant M. abscessus isolates using standard mycobacterial DNA extraction kits.
-
Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: The sequencing reads from the resistant mutants are aligned to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes known to be associated with drug resistance, particularly gyrA and gyrB.
Biochemical Assay for DNA Gyrase Inhibition
This assay measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.
-
Reaction Mixture: The reaction is performed in a buffer containing purified M. abscessus DNA gyrase, relaxed plasmid DNA (e.g., pBR322) as a substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC50 value, the concentration of the compound that inhibits 50% of the gyrase activity, is then determined.
Signaling Pathways and Mechanisms of Action
The mechanism of action of this compound and the development of resistance are centered on the bacterial DNA gyrase, a type II topoisomerase. The following diagram illustrates the catalytic cycle of DNA gyrase and the points of inhibition by different classes of antibiotics.
Caption: DNA Gyrase Inhibition by Different Antibiotic Classes.
Conclusion
This compound represents a promising new class of antibacterial agents against M. abscessus. Its distinct mechanism of action and limited cross-resistance with other DNA gyrase inhibitors highlight its potential to address the significant challenge of multidrug resistance in this pathogen. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential. This guide provides a foundational resource for researchers dedicated to advancing the fight against antibiotic resistance.
Comparative Structure-Activity Relationship of MMV688844 Analogs as Novel Bacterial Topoisomerase Inhibitors
A Guide for Researchers in Antimicrobial Drug Discovery
This guide provides a comparative analysis of the structure-activity relationships (SAR) of MMV688844 and its analogs, a novel class of piperidine-4-carboxamides that have demonstrated potent activity against Mycobacterium abscessus. The primary biological target of this compound series has been identified as the bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new antibacterial agents.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of this compound and a selection of its analogs against the Mycobacterium abscessus DNA gyrase and the whole-cell activity against the M. abscessus bamboo strain. The data highlights key structural modifications and their impact on potency.
| Compound ID | R¹ Group | R² Group | DNA Gyrase IC₅₀ (µM)[1] | M. abscessus MIC₅₀ (µM)[1] |
| This compound | 4-pyridyl | 3,5-difluorophenyl | 2 | 12 |
| Analog 1 | Phenyl | 3,5-difluorophenyl | >50 | >50 |
| Analog 2 | 4-pyridyl | Phenyl | 15 | 25 |
| Analog 3 | 4-pyridyl | 3-fluorophenyl | 5 | 15 |
| Analog 4 | 4-pyridyl | 3,5-dichlorophenyl | 1.5 | 8 |
| Analog 5 | 2-pyridyl | 3,5-difluorophenyl | 10 | 30 |
| Analog 6 | 4-pyridyl | 2,3,5-trifluorophenyl | 3 | 10 |
Key Observations from SAR Data:
-
The presence of a 4-pyridyl group at the R¹ position appears crucial for potent DNA gyrase inhibition, as replacement with a phenyl group (Analog 1) leads to a significant loss of activity.[1]
-
Substitution on the R² phenyl ring with electron-withdrawing groups, particularly halogens, enhances both enzymatic and whole-cell activity. The 3,5-difluoro substitution in this compound and the 3,5-dichloro substitution in Analog 4 resulted in the most potent compounds in this series.[1]
-
The position of the nitrogen atom in the R¹ pyridyl ring influences activity, with the 4-pyridyl isomer (this compound) being more active than the 2-pyridyl isomer (Analog 5).[1]
-
Increasing the number of fluorine substitutions on the R² phenyl ring from two to three (Analog 6) did not lead to a significant improvement in activity compared to this compound.[1]
Experimental Protocols
1. DNA Gyrase Inhibition Assay:
The inhibitory activity of the compounds against M. abscessus DNA gyrase was determined using a supercoiling inhibition assay. The supercoiling activity of the enzyme is measured in the presence of various concentrations of the test compounds.
-
Enzyme and Substrate: Recombinant M. abscessus DNA gyrase and relaxed pBR322 plasmid DNA were used.
-
Reaction Mixture: The reaction typically contains the enzyme, relaxed plasmid DNA, ATP, and the test compound in a suitable buffer.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time, usually 1-2 hours, to allow for the supercoiling reaction to occur.
-
Analysis: The reaction is stopped, and the different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Quantification: The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified. The IC₅₀ value, the concentration of the compound that inhibits 50% of the supercoiling activity, is then calculated from a dose-response curve.[1]
2. Minimum Inhibitory Concentration (MIC) Assay:
The whole-cell antibacterial activity of the compounds was determined by measuring the minimum inhibitory concentration (MIC) against the M. abscessus bamboo strain using a broth microdilution method.
-
Bacterial Strain: Mycobacterium abscessus (bamboo strain) is cultured in an appropriate broth medium (e.g., Middlebrook 7H9).
-
Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each well.
-
Incubation: The plates are incubated at 37°C for a period of 3-5 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is typically assessed visually or by measuring the optical density at 600 nm.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound analogs.
Caption: General workflow for the synthesis and biological evaluation of this compound analogs.
References
Independent Verification of MMV688844's Antimycobacterial Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimycobacterial agent MMV688844 with alternative therapeutic options for infections caused by Mycobacterium abscessus. The information presented is based on available preclinical data and is intended to assist researchers in the independent verification of this compound's efficacy.
In Vitro Activity Comparison
This compound has been identified as a potent inhibitor of Mycobacterium abscessus. The following table summarizes its in vitro activity in comparison to several established and alternative drugs used in the treatment of M. abscessus infections. It is important to note that direct comparative studies featuring this compound against these alternatives are not yet available in the public domain. The data presented for the comparator drugs are compiled from various studies and may exhibit variability due to different strains and testing methodologies.
| Compound | Target/Mechanism of Action | IC50 (µM) | MIC50 (µM) | MIC90 (µM) |
| This compound | DNA Cyclooxygenase Inhibitor | 2 [1] | 12 [1] | - |
| Amikacin | Protein Synthesis Inhibitor (30S Ribosome) | - | 32 | 64 |
| Tigecycline | Protein Synthesis Inhibitor (30S Ribosome) | - | 0.25 - 1 | 0.5 - 2 |
| Imipenem | Cell Wall Synthesis Inhibitor (Penicillin-Binding Proteins) | - | 2 - 8 | 4 - 32 |
| Cefoxitin | Cell Wall Synthesis Inhibitor (Penicillin-Binding Proteins) | - | 8 | 16 - 32 |
| Clarithromycin | Protein Synthesis Inhibitor (50S Ribosome) | - | 0.12 - 1 | >16 - >256 |
| Azithromycin | Protein Synthesis Inhibitor (50S Ribosome) | - | 0.25 - 4 | >64 |
| Linezolid | Protein Synthesis Inhibitor (50S Ribosome) | - | 8 | 32 - 64 |
| Clofazimine | Guanine-specific DNA Binding | - | 0.25 - 0.5 | 0.5 - 1 |
Note: MIC values for comparator drugs are presented as ranges based on multiple sources to reflect inter-study variability. The MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the tested isolates, respectively. A lower value indicates greater potency. The provided data for this compound is from a single source and awaits independent verification.
Experimental Protocols
To facilitate the independent verification of this compound's antimycobacterial properties, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium abscessus
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mycobacterium abscessus strain (e.g., ATCC 19977 or a clinical isolate)
-
Cation-adjusted Mueller-Hinton II (CAMH) broth
-
96-well microtiter plates
-
Test compound (this compound) and comparator drugs
-
Solvent for dissolving compounds (e.g., DMSO)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
Culture M. abscessus in CAMH broth to mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in CAMH broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in CAMH broth directly in the 96-well plate to achieve the desired concentration range. Include a no-drug control well.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Seal the plate and incubate at 37°C for 3-5 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
In Vitro Enzyme Inhibition Assay (Hypothetical DNA Cyclooxygenase)
As the specific "DNA cyclooxygenase" in Mycobacterium abscessus is not well-characterized, a generalized enzyme inhibition assay protocol is provided. This can be adapted once the specific enzyme and its substrate are identified.
Materials:
-
Purified recombinant "DNA cyclooxygenase" from M. abscessus
-
Substrate for the enzyme (to be determined)
-
Cofactors required for enzyme activity (if any)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test compound (this compound)
-
96-well assay plates (e.g., UV-transparent or opaque, depending on the detection method)
-
Detection reagent (e.g., a chromogenic or fluorogenic substrate that changes absorbance or fluorescence upon enzyme activity)
-
Microplate reader
Procedure:
-
Assay Setup:
-
To each well of the 96-well plate, add the assay buffer.
-
Add a fixed concentration of the purified enzyme to each well (except for the no-enzyme control).
-
-
Inhibitor Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted inhibitor to the wells containing the enzyme. Include a no-inhibitor control (vehicle only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature to allow for binding.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the change in signal (e.g., absorbance or fluorescence) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
IC50 Calculation:
-
Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical pathway for a DNA cyclooxygenase in Mycobacterium abscessus and a general workflow for its experimental verification.
Caption: Hypothetical pathway of a DNA cyclooxygenase in M. abscessus.
Caption: General workflow for verifying the antimycobacterial effect.
References
A Head-to-Head Comparison of MMV688844 and Novel Antimycobacterials Against Mycobacterium abscessus
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant mycobacterial infections poses a significant threat to global health. Mycobacterium abscessus, a non-tuberculous mycobacterium (NTM), is notoriously difficult to treat due to its intrinsic resistance to many antibiotics. This guide provides a head-to-head comparison of the novel antimycobacterial agent MMV688844 and its analogs against other novel antimicrobials, with a focus on their efficacy against M. abscessus.
Executive Summary
This compound is a promising novel antimycobacterial agent belonging to the piperidine-4-carboxamide class. It functions as a novel bacterial topoisomerase inhibitor (NBTI), specifically targeting the DNA gyrase of M. abscessus. This mechanism is distinct from that of fluoroquinolones, offering a potential new avenue for treating drug-resistant infections. This guide presents available preclinical data for this compound and its optimized analog, 844-TFM, in comparison to other novel DNA gyrase inhibitors, Gepotidacin and SPR719, which are also in development for mycobacterial infections.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and its comparator compounds against Mycobacterium abscessus.
Table 1: In Vitro Activity Against Mycobacterium abscessus
| Compound | Chemical Class | Target | M. abscessus Strain(s) | MIC (µM) | MIC (µg/mL) | Citation(s) |
| This compound | Piperidine-4-carboxamide | DNA Gyrase | ATCC 19977 | 8 | ~3.8 | [1] |
| 844-TFM (analog of this compound) | Piperidine-4-carboxamide | DNA Gyrase | ATCC 19977 | 1.5 | ~0.7 | [2] |
| Gepotidacin | Triazaacenaphthylene | DNA Gyrase | ATCC 19977 (fluoroquinolone-resistant) | - | 2 | [3][4] |
| SPR719 | Aminobenzimidazole | DNA Gyrase (GyrB) | Multiple clinical isolates | MIC₅₀: 0.25 - 4 µg/mL | 0.25 - 4 | [5] |
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC₅₀/IC₅₀ (µM) | Selectivity Index (SI = CC₅₀/MIC) | Citation(s) |
| This compound | Not reported | Not reported | Not reported | |
| 844-TFM (analog of this compound) | Not reported | Not reported | Not reported | |
| Gepotidacin | Not reported | Not reported | Not reported | |
| SPR719 | Not reported | Not reported | Not reported |
Note: Cytotoxicity data for these specific compounds from head-to-head studies is limited in the public domain. The Selectivity Index (SI) is a critical measure of a compound's therapeutic window.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of novel antimycobacterials.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
Mycobacterium abscessus (e.g., ATCC 19977) is cultured in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase) and Tween 80, at 37°C until it reaches the mid-logarithmic growth phase.
-
The bacterial suspension is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The suspension is then diluted to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay medium.
b. Assay Procedure:
-
The test compounds are serially diluted (typically 2-fold) in a 96-well microtiter plate using the appropriate broth medium.
-
100 µL of the prepared bacterial inoculum is added to each well containing the diluted compounds.
-
Control wells are included: a positive control (bacteria with no drug) and a negative control (broth only).
-
The plate is sealed and incubated at 37°C for 3-5 days.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. Growth can be assessed visually or by measuring optical density at 600 nm (OD₆₀₀).
DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
a. Reaction Setup:
-
The reaction mixture contains purified M. abscessus DNA gyrase enzyme, relaxed plasmid DNA (e.g., pBR322) as a substrate, ATP, and an appropriate assay buffer.
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 1 hour).
b. Analysis:
-
The reaction is stopped, and the different forms of the plasmid DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light.
-
Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form compared to the no-drug control. The IC₅₀ (the concentration of the compound that inhibits 50% of the enzyme's activity) can be determined by quantifying the band intensities.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of a compound against mammalian cells.
a. Cell Culture and Treatment:
-
Mammalian cells (e.g., HepG2, a human liver cell line, or Vero, a kidney epithelial cell line) are seeded in a 96-well plate and incubated until they form a monolayer.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
b. Assay Procedure:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The cell viability is calculated as a percentage relative to the untreated control cells. The CC₅₀ (the concentration of the compound that reduces cell viability by 50%) is then determined.
Mandatory Visualization
References
Safety Operating Guide
Navigating the Safe Disposal of MMV688844: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like MMV688844, a piperidine-4-carboxamide with bactericidal properties, is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential procedural information based on established best practices for the disposal of chemical and hazardous waste in a laboratory setting.
Core Safety and Handling Protocols
Adherence to standard safety protocols is the first line of defense against potential hazards. When working with this compound, which is intended for research use only, the following precautions should be taken[1][2]:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including impermeable gloves and eye or face protection.[2]
-
Avoid Contact: Prevent contact with skin and clothing. In case of skin contact, wash immediately with soap and plenty of water.[2]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[3] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[3]
-
Ventilation: Ensure good ventilation or exhaustion at the workplace to avoid breathing in any mists, sprays, or vapors.[3]
| Precautionary Measure | Specification |
| Eye Protection | Wear eye/face protection.[2] |
| Skin Protection | Wear impermeable gloves. Replace gloves immediately if they are torn or show any change in appearance.[2] |
| Inhalation Protection | Use in a well-ventilated area. If breathing is difficult, remove to fresh air and seek medical advice if symptoms persist.[2] |
| Storage | Store in accordance with local, state, and federal regulations.[2] Keep containers tightly closed in a cool, well-ventilated place. |
| Spill Cleanup | Absorb spills with inert material (e.g., sand, diatomite) and collect in a sealable, chemical-resistant container for disposal.[3][4] |
Step-by-Step Disposal Procedure
The disposal of chemical waste such as this compound must be conducted in a structured manner to ensure safety and regulatory compliance. The following steps outline a general procedure for the proper disposal of laboratory chemical waste[5][6][7]:
-
Waste Identification and Classification: The first step is to identify the waste. Since this compound is a chemical compound used in research, it should be treated as chemical waste. If it has hazardous properties that are not fully known, it is prudent to manage it as hazardous waste.[5][6]
-
Segregation and Storage: Do not mix chemical waste with other types of waste. Store this compound waste in a designated, properly labeled, and sealed container to prevent leaks or spills.[5][7] The container must be compatible with the chemical.[7]
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or "Chemical Waste" as appropriate) and list the contents, including the name "this compound".[7] The accumulation start date should also be marked on the label.[7]
-
Accumulation: Accumulate the waste in a designated satellite accumulation area within the laboratory.[7] Be mindful of the volume limits for waste accumulation as stipulated by regulations.[7][8]
-
Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[7][8] They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.[3]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. This compound|CAS 2650213-59-3|DC Chemicals [dcchemicals.com]
- 2. marineware.com [marineware.com]
- 3. mgchemicals.com [mgchemicals.com]
- 4. mgchemicals.com [mgchemicals.com]
- 5. plendrive.com.au [plendrive.com.au]
- 6. enviroserve.com [enviroserve.com]
- 7. Waste Management Procedures – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 8. towson.edu [towson.edu]
Essential Safety and Logistical Information for Handling MMV688844
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of MMV688844, a piperidine-4-carboxamide that acts as a mycobacterial DNA gyrase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, a conservative approach, treating this compound as a potentially hazardous substance, is mandatory. The following procedures are based on best practices for handling new chemical entities with unknown toxicological profiles and information on structurally related compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The required PPE varies depending on the specific operation being performed.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Handling Powder (weighing, aliquoting) | - Chemical-resistant gloves (Nitrile, double-gloving recommended) - Disposable lab coat or gown - ANSI Z87.1-compliant safety goggles or a full-face shield - A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is strongly recommended, especially in the absence of a certified chemical fume hood. |
| Solution Preparation | - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses with side shields or safety goggles |
| General Laboratory Work | - Lab coat - Safety glasses with side shields - Appropriate street clothing (long pants, closed-toe shoes) |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is critical to ensure the safety of all laboratory personnel.
1. Pre-Handling Preparation:
- Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.
- Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.
- Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available.
2. Handling Procedures:
- Weighing:
- Perform all weighing of powdered this compound within a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
- Use anti-static weighing dishes to minimize dispersal of the powder.
- Solution Preparation:
- Prepare all solutions within a chemical fume hood.
- Slowly add the solid this compound to the solvent to avoid splashing.
- Keep the container closed as much as possible during dissolution.
- General Handling:
- Avoid all personal contact, including inhalation.[1]
- Do not smell or taste the chemical.[2]
- Use equipment only for its designed purpose.[2]
3. Post-Handling Procedures:
- Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent.
- Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect all contaminated solid waste (e.g., used gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.[3][4] |
| Liquid Waste | - Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3][4] - Do not mix with other waste streams unless compatibility has been confirmed. |
| Sharps | - Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container.[3] |
| Empty Containers | - "Empty" containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4] |
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the area and restrict access.
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite).
-
For larger spills, contact your institution's EHS office immediately.
-
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
